molecular formula C6H4FN3S B1291917 5-Fluorothiazolo[5,4-b]pyridin-2-amine CAS No. 865663-86-1

5-Fluorothiazolo[5,4-b]pyridin-2-amine

Cat. No.: B1291917
CAS No.: 865663-86-1
M. Wt: 169.18 g/mol
InChI Key: JBWXDFVOMBJLLP-UHFFFAOYSA-N
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Description

5-Fluorothiazolo[5,4-b]pyridin-2-amine (CAS 1206248-77-2) is a fluorinated bicyclic N,S-heterocycle with the molecular formula C 6 H 4 FN 3 S and a molecular weight of 169.18 . This compound belongs to a class of thiazolo[5,4-b]pyridine analogues recognized for their significant potential in pharmaceutical research, particularly in oncology . Some analogues within this structural family demonstrate potent inhibition of phosphoinositide 3-kinase (PI3K) in the nanomolar range, making them promising candidates for targeted tumour therapy . The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and membrane permeability. The synthesis of such valuable heterocyclic structures is increasingly being performed using green solvents derived from biomass, such as sabinene and eucalyptol, aligning with modern principles of sustainable chemistry . Thiazolo[5,4-b]pyridin-2-amine scaffolds can be efficiently synthesized via one-step methods from precursors like 3-amino-2-chloropyridine derivatives and isothiocyanates . These heterocycles are key intermediates for developing new biologically active compounds and are for research purposes only. This product is not intended for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions in a controlled laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWXDFVOMBJLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluorothiazolo[5,4-b]pyridin-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Fluorothiazolo[5,4-b]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established synthetic methodologies and predictive chemical modeling, this document offers valuable insights for researchers engaged in drug discovery and development.

Introduction: The Significance of Fluorinated Thiazolopyridines

The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged structure in medicinal chemistry renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic incorporation of a fluorine atom into this scaffold can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing drug-like characteristics. This guide focuses on this compound, a promising yet under-documented member of this chemical class.

Physicochemical and Spectral Properties

While experimental data for this compound is not extensively available in the public domain, we can infer its key properties through analysis of its structural analogs and computational predictions.

PropertyPredicted/Inferred Value for this compoundExperimental Data for Analogs
Molecular Formula C₆H₄FN₃SC₆H₅N₃S (unsubstituted)[3], C₆H₄ClN₃S (5-chloro)[4]
Molecular Weight 169.18 g/mol 151.19 g/mol (unsubstituted)[3], 185.63 g/mol (5-chloro)[4]
Appearance Predicted: Light yellow to brown solidYellow to Brown Solid (unsubstituted)[5]
Melting Point Not availableNot available
Boiling Point Predicted: >350 °C356.8±45.0 °C (Predicted for 5-chloro)[6]
Solubility Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.24.7 µg/mL in pH 7.4 buffer (for N-ethyl analog)[2]
pKa Predicted: ~1.0-2.00.81±0.40 (Predicted for 5-chloro)[6]
CAS Number Not assigned31784-70-0 (unsubstituted)[3], 31784-71-1 (5-chloro)[4]
Predicted Spectral Data

Understanding the spectral characteristics of this compound is crucial for its identification and characterization.

2.1.1. 1H NMR Spectroscopy (Predicted in DMSO-d6, 400 MHz)

  • δ ~7.5-8.0 ppm (br s, 2H): -NH₂ protons.

  • δ ~8.2-8.4 ppm (d, 1H): Aromatic proton at the 7-position, showing coupling to the fluorine at the 5-position.

  • δ ~8.6-8.8 ppm (d, 1H): Aromatic proton at the 6-position.

2.1.2. 13C NMR Spectroscopy (Predicted in DMSO-d6, 100 MHz)

  • δ ~170 ppm: Carbon of the amino-substituted thiazole ring (C2).

  • δ ~155-160 ppm (d, JCF ~240-250 Hz): Fluorine-bearing carbon (C5).

  • δ ~140-150 ppm: Other quaternary carbons of the fused ring system.

  • δ ~110-130 ppm: Aromatic CH carbons.

2.1.3. Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the protonated molecular ion [M+H]⁺ would be expected at an m/z of approximately 170.1. Common fragmentation patterns would likely involve the loss of small neutral molecules such as HCN from the pyridine ring.

Synthesis of this compound: A Proposed Protocol

A robust and widely applicable method for the synthesis of the thiazolo[5,4-b]pyridine scaffold involves the reaction of a 3-amino-2-chloropyridine derivative with a thiocyanate source, followed by intramolecular cyclization. This approach is adapted here for the synthesis of the target compound.

Synthetic Workflow Diagram

G A 2-Chloro-5-fluoropyridin-3-amine (Starting Material) B Reaction with Potassium Thiocyanate (KSCN) in Acetic Acid A->B Step 1 C Intermediate: 1-(2-Chloro-5-fluoropyridin-3-yl)thiourea B->C Formation D Intramolecular Cyclization (Heat or Base) C->D Step 2 E This compound (Final Product) D->E Formation

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)thiourea

  • To a solution of 2-chloro-5-fluoropyridin-3-amine (1.0 eq) in glacial acetic acid (10 volumes), add potassium thiocyanate (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the thiourea intermediate.

Step 2: Cyclization to this compound

  • Suspend the 1-(2-chloro-5-fluoropyridin-3-yl)thiourea intermediate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Heat the mixture to reflux for 4-6 hours. The cyclization can also be promoted by the addition of a base like sodium ethoxide.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups.

Reactivity Profile Diagram

G Core This compound Amino Exocyclic Amino Group (Nucleophilic Center) Core->Amino Acylation, Alkylation, Diazotization Pyridine Pyridine Nitrogen (Basic Center, Coordination Site) Core->Pyridine Protonation, Metal Coordination Thiazole Thiazole Ring Core->Thiazole Generally Stable, Potential for Electrophilic Substitution at C7 Fluoro Fluorine at C5 (Modulates Electronics, Potential for SNAr) Core->Fluoro

Caption: Key reactivity sites of this compound.

The exocyclic amino group is a primary site for further functionalization, allowing for the synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and diazotization. The pyridine nitrogen provides a basic center for salt formation and coordination to metal catalysts. The fluorine atom at the 5-position enhances the electrophilicity of the pyridine ring, potentially enabling nucleophilic aromatic substitution reactions under certain conditions.

Potential Applications in Drug Discovery

Given the established biological activities of related thiazolopyridine scaffolds, this compound represents a valuable building block for the development of novel therapeutic agents. Potential areas of application include:

  • Oncology: As a core for the design of kinase inhibitors.

  • Infectious Diseases: As a template for novel antibacterial and antifungal agents.[2]

  • Inflammatory Diseases: As a precursor to anti-inflammatory compounds.[1]

Safety and Handling

Specific safety data for this compound is not available. However, based on the GHS classifications of its chloro and bromo analogs, the following precautions are recommended:

  • Harmful if swallowed.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound with high potential in medicinal chemistry. This guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and its potential applications. Further experimental validation of these properties and exploration of its biological activities are warranted to fully realize the therapeutic potential of this promising scaffold.

References

  • Messire, G., Ferreira, V., Caillet, E., Bodin, L., & Berteina-Raboin, S. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 28(19), 6924. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2397998, 5-methyl-4H,5H,6H,7H-[1][2]thiazolo[5,4-c]pyridin-2-amine. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2747540, Thiazolo(5,4-b)pyridin-2-amine, N-ethyl-. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19831912, Thiazolo(5,4-b)pyridine. Retrieved from [Link].

  • Pharmaffiliates (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Retrieved from [Link].

  • Google Patents (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ResearchGate (n.d.). Synthetic strategies for thiazolopyridine derivatives. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 45789977, 5-Bromo-[1][2]thiazolo[5,4-b]pyridin-2-amine. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluorothiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

5-Fluorothiazolo[5,4-b]pyridin-2-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its structural features, combining a thiazolopyridine core with a fluorine substituent, suggest potential for unique biological activity and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimental data in publicly available literature, this document integrates established theoretical predictions with detailed, field-proven experimental protocols for the determination of these properties. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively synthesize, characterize, and evaluate this compound and its analogs in a drug development context.

Introduction: The Significance of the Thiazolopyridine Scaffold

The thiazolopyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Thiazolo[5,4-b]pyridine derivatives, in particular, have been investigated as inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K), which is a key target in oncology. The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Therefore, understanding the fundamental physicochemical properties of this compound is a critical first step in unlocking its therapeutic potential. This guide will delve into the structural attributes, predicted physicochemical parameters, and the experimental workflows necessary for their empirical validation.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below are the fundamental properties of this compound.

PropertyValueSource
Molecular Formula C₆H₄FN₃SCrysdot LLC[1]
Molecular Weight 169.18 g/mol Crysdot LLC[1]
IUPAC Name 5-fluoro-[2][3]thiazolo[5,4-b]pyridin-2-amine---
SMILES NC1=NC2=CC=C(F)N=C2S1Crysdot LLC[1]
Predicted Boiling Point 336.6 ± 45.0 °C at 760 mmHgCrysdot LLC[1]

Predicted values are computationally derived and await experimental confirmation.

Synthesis of this compound

While a specific synthesis for this compound is not extensively detailed in the available literature, a plausible and efficient synthetic route can be extrapolated from established methods for related thiazolopyridine compounds.[4][5] The most common approach involves the condensation of a substituted 3-amino-2-chloropyridine with an isothiocyanate.[4]

A proposed synthetic pathway is outlined below:

G cluster_start Starting Materials 3-amino-2-chloro-5-fluoropyridine 3-amino-2-chloro-5-fluoropyridine Reaction Reaction 3-amino-2-chloro-5-fluoropyridine->Reaction Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Reaction Intermediate Isothiocyanate Intermediate Reaction->Intermediate Formation of isothiocyanate Cyclization Cyclization Intermediate->Cyclization Intramolecular nucleophilic attack Product This compound Cyclization->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 3-amino-2-chloro-5-fluoropyridine in a suitable solvent (e.g., ethanol or DMF), add potassium thiocyanate.

  • Heating: Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield pure this compound.

Key Physicochemical Properties and Their Determination

The "drug-likeness" of a compound is heavily influenced by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME).

Melting Point

The melting point is a fundamental indicator of a compound's purity and identity.[6] For a pure crystalline solid, the melting range is typically narrow.

Predicted Melting Point: While an experimental value is not available, related compounds like 7-(4-Fluorophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one have a melting point of 220–222 °C, suggesting the title compound will also be a solid with a relatively high melting point.[7]

Experimental Protocol: Capillary Melting Point Determination [8][9]

G Start Start Prepare_Sample Finely powder the dry sample. Start->Prepare_Sample Load_Capillary Pack into a capillary tube (2.5-3.5 mm height). Prepare_Sample->Load_Capillary Place_in_Apparatus Insert into melting point apparatus. Load_Capillary->Place_in_Apparatus Heat_Rapidly Rapidly heat to determine approximate melting point. Place_in_Apparatus->Heat_Rapidly Cool_and_Repeat Cool apparatus. Heat_Rapidly->Cool_and_Repeat Heat_Slowly Heat slowly (1-2 °C/min) near the approximate melting point. Cool_and_Repeat->Heat_Slowly Observe_and_Record Record the temperature range from the first sign of melting to complete liquefaction. Heat_Slowly->Observe_and_Record End End Observe_and_Record->End

Caption: Workflow for melting point determination.

  • Sample Preparation: A small amount of the dry, purified compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[8]

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (typically 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility

Aqueous solubility is a critical factor for oral bioavailability and formulation development.[10][11] Poorly soluble compounds often exhibit low and variable absorption.

Predicted Aqueous Solubility (LogS): Computational models are invaluable for early-stage assessment. Tools like SwissADME and ACD/Percepta can provide reliable estimates.[12][13] For a molecule with the structural features of this compound, a low to moderate aqueous solubility is anticipated.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method) [14][15]

  • Equilibration: An excess amount of the solid compound is added to a buffered aqueous solution of a specific pH (e.g., pH 7.4 to mimic physiological conditions).

  • Shaking: The resulting suspension is agitated in a sealed container at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid loss of the compound through adsorption to the filter material.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[16] For this compound, the basicity of the amino group and the pyridine nitrogen will be the key determinants of its pKa. The electron-withdrawing effect of the fluorine atom is expected to decrease the basicity of the pyridine nitrogen.[17]

Predicted pKa: Based on the pKa of related aminopyridines and the electronic effects of the thiazole ring and fluorine substituent, the primary basic pKa is likely to be in the range of 3-5.[18]

Experimental Protocol: Potentiometric Titration [13][16]

G Start Start Prepare_Solution Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water). Start->Prepare_Solution Titration_Setup Place the solution in a thermostatted vessel with a calibrated pH electrode. Prepare_Solution->Titration_Setup Titrate Titrate with a standardized solution of a strong acid (e.g., HCl). Titration_Setup->Titrate Record_Data Record pH as a function of the volume of titrant added. Titrate->Record_Data Analyze_Data Plot the titration curve and its derivative to determine the equivalence point(s). Record_Data->Analyze_Data Calculate_pKa Calculate the pKa from the pH at the half-equivalence point. Analyze_Data->Calculate_pKa End End Calculate_pKa->End

Caption: Potentiometric titration workflow for pKa determination.

  • Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol-water to ensure solubility.[16]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH versus volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its pharmacokinetic properties, including absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.[2]

Predicted LogP: Computational tools can provide an estimate of the LogP value. For this compound, a moderate LogP value is expected.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4 [18][19]

  • Phase Preparation: n-Octanol and a pH 7.4 aqueous buffer are pre-saturated with each other.[18]

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are combined in a vessel and shaken vigorously until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. This guide has outlined its core physicochemical properties, providing a combination of predicted values and detailed, robust experimental protocols for their determination. The next critical steps for researchers will be the empirical validation of these predicted properties through the execution of the described experimental workflows. The resulting data will be invaluable for building structure-activity relationships (SAR) and for guiding the optimization of this chemical series toward drug candidates with improved efficacy and pharmacokinetic profiles.

References

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • De la Guardia, M., & Armenta, S. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–13. [Link]

  • Bio-protocol. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

  • Konečný, P., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(23), 7199. [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • Al-Badrany, K. A. (2014). Potentiometric study for Determination of PKa values for Schiff bases derived from 2- acetyl pyridine with heterocyclic amines. Iraqi National Journal of Chemistry, 54, 152-163.
  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Farkas, E., & Gáspár, A. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 77(10), 1329. [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Pawar, P. B., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 521-529.
  • Scientist Live. (2026, January 5). Measuring aqueous solubility critical in drug development. Retrieved from [Link]

  • Farkas, E., & Gáspár, A. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots.
  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
  • ResearchGate. (n.d.). SwissADME prediction of physicochemical properties and bioavailability of compounds 5a-5b. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-[2][3]thiazolo[5,4-b]pyridin-2-amine. Retrieved from [Link]

  • Wang, L., et al. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Chemical Reagents, 32(11), 1011-1014.
  • ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The in silico physicochemical properties of thiazole derivatives.... Retrieved from [Link]

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  • Messire, G., et al. (2023).
  • Ertan-Bolelli, T., & Erciyas, E. (2010). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Current Topics in Medicinal Chemistry, 10(6), 629-647.
  • Hunchak, V. M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Scientia Pharmaceutica, 89(4), 52.
  • ResearchGate. (n.d.). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Retrieved from [Link]

  • American Elements. (n.d.). Isothiazolo[5,4-b]pyridin-3-amine. Retrieved from [Link]

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  • Wang, Y., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
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Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 5-Fluorothiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, 5-Fluorothiazolo[5,4-b]pyridin-2-amine represents a key building block for the development of novel therapeutics. This application note provides a detailed, two-step protocol for the efficient synthesis of this valuable compound, commencing from the commercially available 2-chloro-3-fluoro-5-nitropyridine. The described methodology is robust, scalable, and amenable to implementation in both academic and industrial research settings.

Overall Synthetic Strategy

The synthesis of this compound is achieved via a two-step sequence involving the reduction of a nitro-substituted pyridine precursor followed by a cyclization reaction to construct the thiazole ring.

Synthesis_Workflow start 2-Chloro-3-fluoro-5-nitropyridine intermediate 3-Amino-2-chloro-5-fluoropyridine start->intermediate Step 1: Reduction product This compound intermediate->product Step 2: Cyclization

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-Amino-2-chloro-5-fluoropyridine (Intermediate)

The initial step involves the selective reduction of the nitro group of 2-chloro-3-fluoro-5-nitropyridine to an amine. This transformation is crucial for the subsequent cyclization step. While various reducing agents can be employed, the use of tin(II) chloride in a protic solvent offers a reliable and high-yielding method for this conversion[1][2].

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-fluoro-5-nitropyridine (1.0 eq.).

  • Solvent Addition: Add ethanol (or a suitable alternative protic solvent) to the flask to dissolve the starting material.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) portion-wise. The addition may be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-amino-2-chloro-5-fluoropyridine.

Causality and Mechanistic Insights

The reduction of the nitro group with tin(II) chloride proceeds via a series of single electron transfers from Sn(II) to the nitro group, with the protic solvent providing the necessary protons for the formation of water as a byproduct. This method is particularly effective for aromatic nitro compounds and is generally chemoselective, leaving the chloro and fluoro substituents intact.

Part 2: Synthesis of this compound (Final Product)

The final step involves the construction of the thiazole ring through a cyclization reaction between the synthesized 3-amino-2-chloro-5-fluoropyridine and a thiocyanate salt. This reaction is a classic and efficient method for the formation of 2-aminothiazole derivatives fused to aromatic rings[3][4].

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-2-chloro-5-fluoropyridine (1.0 eq.).

  • Reagent and Solvent Addition: Add potassium thiocyanate (KSCN) (1.5-2.0 eq.) and a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

    • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Reaction Mechanism

The cyclization reaction is believed to proceed through the following steps:

Cyclization_Mechanism A 3-Amino-2-chloro-5-fluoropyridine + KSCN B Thioureido Intermediate A->B Nucleophilic attack C Intramolecular Cyclization B->C S-alkylation D Tautomerization C->D Proton transfer E This compound D->E Aromatization

Caption: Proposed mechanism for the cyclization reaction.

Initially, the amino group of the pyridine attacks the electrophilic carbon of the thiocyanate, forming a thiourea intermediate. This is followed by an intramolecular nucleophilic attack of the sulfur atom on the carbon bearing the chlorine atom, leading to the cyclized product after elimination of HCl and subsequent tautomerization to the more stable amino form.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
12-Chloro-3-fluoro-5-nitropyridineSnCl₂·2H₂OEthanolReflux2-480-90
23-Amino-2-chloro-5-fluoropyridineKSCNDMF100-1206-1275-85

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described two-step process is efficient and utilizes readily available starting materials and reagents. The detailed experimental procedures and mechanistic insights will be valuable for researchers in medicinal chemistry and drug discovery engaged in the synthesis of novel heterocyclic compounds.

References

  • Pipzine Chemicals. (n.d.). 2-chloro-5-flouro-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2026, January 1). A Facile Synthesis of 2-Aminothiazolo[5,4-b]pyridines and 2-Aminobenzoxazoles via Cyclization of Thioureas. Retrieved from [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Messire, G., Ferreira, V., Caillet, E., Bodin, L., & Berteina-Raboin, S. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 28(19), 6924. [Link]

  • ResearchGate. (2025, August 5). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Al-Masoudi, N. A., & Shaker, Y. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Semantic Scholar. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Schenk, B., Lamb, D. C., & Knackmuss, H. J. (2002). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of bacteriology, 184(10), 2736–2742. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Thiazolo[5,4-b]pyridine Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolo[5,4-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The thiazolo[5,4-b]pyridine core is a fused heterocyclic system of significant interest in the field of drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen and sulfur heteroatoms make it an effective scaffold for interacting with a variety of biological targets. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of key enzymes like phosphoinositide 3-kinase (PI3K) and c-KIT, positioning them as promising candidates for anticancer therapies.[1][2] The therapeutic potential of this scaffold is directly linked to the substituents decorating the core, which modulate its potency, selectivity, and pharmacokinetic properties. Therefore, the strategic functionalization of the thiazolo[5,4-b]pyridine ring system is a critical task for medicinal chemists.

This guide provides an in-depth overview of proven methodologies for the synthesis and functionalization of the thiazolo[5,4-b]pyridine core, with detailed protocols derived from successful research campaigns. We will explore the construction of the core from readily available starting materials and subsequent derivatization through modern synthetic techniques, with a focus on explaining the rationale behind the chosen experimental conditions.

Part 1: Assembly of the Thiazolo[5,4-b]pyridine Core

The construction of the core is the foundational step upon which all subsequent functionalization is built. A robust and efficient synthesis begins with commercially available, appropriately substituted pyridines. The following workflow outlines a common and effective route.

G cluster_0 Core Synthesis Workflow A Substituted Pyridine (e.g., 2,4-dichloro-3-nitropyridine) B Selective Nucleophilic Substitution (e.g., with Morpholine) A->B Step 1 C Thiazole Ring Formation (e.g., with KSCN) B->C Step 2 D Reduction of Nitro Group (e.g., with Fe/HOAc) C->D Step 3 E Cyclization to form Thiazolo[5,4-b]pyridine Core D->E Step 4

Caption: General workflow for the synthesis of the thiazolo[5,4-b]pyridine core.

Protocol 1.1: Synthesis of a 7-Morpholinyl Thiazolo[5,4-b]pyridine Intermediate

This protocol details the initial steps to construct the core, starting from 2,4-dichloro-3-nitropyridine. The strategy involves a selective substitution at the C4 position, followed by displacement of the second chlorine to form the thiazole precursor, reduction of the nitro group, and subsequent cyclization.

Rationale: The C4 position of 2,4-dichloro-3-nitropyridine is more activated towards nucleophilic aromatic substitution than the C2 position due to the para-directing effect of the nitro group. This allows for selective introduction of a substituent like morpholine. Subsequent reaction with potassium thiocyanate (KSCN) forms the thiocyanate intermediate, which is then reduced. The resulting aminothiol undergoes spontaneous or acid-catalyzed cyclization to form the fused thiazole ring. Iron powder in acetic acid is a classic, cost-effective, and reliable method for the reduction of aromatic nitro groups to amines.[1]

Materials:

  • 2,4-dichloro-3-nitropyridine

  • Morpholine

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Potassium thiocyanate (KSCN)

  • Glacial Acetic Acid (HOAc)

  • Iron (Fe) powder

Step-by-Step Procedure:

  • Selective Substitution with Morpholine:

    • Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in THF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) followed by the dropwise addition of morpholine (1.1 eq).

    • Allow the reaction to stir at 0 °C and monitor its completion by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the 4-morpholinyl pyridine derivative.[1]

  • Formation of the Thiazole Precursor:

    • To the product from the previous step (1.0 eq), add glacial acetic acid.

    • Add potassium thiocyanate (KSCN) (1.5 eq) to the solution.

    • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the mixture, pour it into ice water, and collect the precipitate by filtration to obtain the 2-thiocyanato intermediate.

  • Nitro Group Reduction and Cyclization:

    • Suspend the 2-thiocyanato intermediate (1.0 eq) in glacial acetic acid.

    • Add iron powder (excess, ~5.0 eq) portion-wise while maintaining the temperature below 60 °C.

    • Stir the mixture at 60 °C for several hours until the reaction is complete.[1]

    • Filter the hot reaction mixture through celite to remove excess iron and other solids.

    • Concentrate the filtrate, neutralize with a suitable base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent (e.g., DCM or EtOAc).

    • Dry the organic layer, concentrate, and purify by column chromatography to afford the cyclized 7-morpholinothiazolo[5,4-b]pyridin-5-amine.

Part 2: Strategic Functionalization at the C2 Position

The C2 position of the thiazole ring is a prime site for introducing diversity. A common and highly effective strategy is to first install a halogen, typically bromine, which then serves as a versatile handle for palladium-catalyzed cross-coupling reactions.

Protocol 2.1: Bromination of the C2 Position

A Sandmeyer-type reaction using copper(II) bromide and an alkyl nitrite is an efficient method for converting an amino group on a heterocyclic ring (formed after cyclization) into a bromide.

Rationale: The amino group on the thiazole ring can be converted into a diazonium salt intermediate using tert-butyl nitrite. This intermediate is then readily displaced by a bromide ion, with CuBr₂ acting as the bromine source and catalyst. This method is generally high-yielding and proceeds under mild conditions.[1]

Materials:

  • Cyclized aminothiazolo[5,4-b]pyridine intermediate from Protocol 1.1

  • Copper(II) Bromide (CuBr₂)

  • tert-Butyl nitrite

  • Acetonitrile (CH₃CN)

Step-by-Step Procedure:

  • Dissolve the aminothiazolo[5,4-b]pyridine intermediate (1.0 eq) in acetonitrile.

  • Add CuBr₂ (1.5 eq) and tert-butyl nitrite (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-thiazolo[5,4-b]pyridine derivative.[1]

Protocol 2.2: C2-Arylation via Suzuki-Miyaura Cross-Coupling

With the 2-bromo derivative in hand, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging C-C bonds and introducing a wide array of (hetero)aryl substituents.

Rationale: This reaction utilizes a palladium catalyst, typically with a phosphine ligand like dppf (1,1′-Bis(diphenylphosphino)ferrocene), to couple the 2-bromo-heterocycle (electrophile) with an aryl boronic acid or ester (nucleophile). A base (e.g., K₂CO₃, KOAc) is essential for the transmetalation step in the catalytic cycle. The choice of solvent (e.g., 1,4-dioxane/water) is crucial for solubilizing the various components of the reaction.[1][2]

G cluster_suzuki Suzuki-Miyaura Coupling at C2 Position Start 2-Bromo-Thiazolo[5,4-b]pyridine Reagents Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Reagents Boronic Aryl Boronic Acid / Ester (R-B(OR)₂) Boronic->Reagents Product 2-Aryl-Thiazolo[5,4-b]pyridine Reagents->Product Heat (e.g., 100 °C)

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromo-thiazolo[5,4-b]pyridine derivative (from Protocol 2.1)

  • Aryl boronic acid or pinacol boronate ester (1.2 eq)

  • PdCl₂(dppf) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Step-by-Step Procedure:

  • To a reaction vessel, add the 2-bromo-thiazolo[5,4-b]pyridine (1.0 eq), the aryl boronic ester (1.2 eq), PdCl₂(dppf) (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for the required time (typically 4-12 hours), monitoring progress by TLC or LC-MS.[1]

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired 2-aryl-thiazolo[5,4-b]pyridine final product.[1]

Data Summary: Examples of Suzuki Coupling on the Thiazolo[5,4-b]pyridine Core

EntryAryl Boronate PartnerProduct YieldReference
12,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide76%[1]
2N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide67%[1]
32-Methyl-5-nitrophenylboronic acid pinacol ester70%[2]

Yields are for the specified coupling step and may vary based on scale and specific substrates.

Part 3: Functionalization at Other Positions

While the C2 position is a common site for modification, other positions on the thiazolo[5,4-b]pyridine core can also be functionalized to explore the structure-activity relationship (SAR). Research has shown that substituents at the C5, C6, and C7 positions are crucial for modulating kinase inhibitory activity.[2]

  • C7 Position: As demonstrated in Protocol 1.1, this position can be functionalized early in the synthesis via nucleophilic substitution on a pyridine precursor.

  • C5 and C6 Positions: Functionalization at these positions often requires starting with a differently substituted pyridine. For example, starting with 3-amino-5-bromo-2-chloropyridine allows for the bromine at what will become the C6 position to be used as a handle for cross-coupling reactions, enabling the introduction of aryl groups at this site.[2] This highlights a key principle: the strategy for functionalizing the pyridine ring portion of the scaffold is often best executed by choosing a starting material that already contains the desired handles.

Conclusion

The functionalization of the thiazolo[5,4-b]pyridine core is a highly tractable process that allows for the systematic exploration of chemical space in drug discovery programs. The synthetic routes outlined in these notes, proceeding from core construction to targeted C2-arylation via a robust bromination/Suzuki coupling sequence, represent a field-proven and versatile platform. By strategically selecting starting materials and applying modern cross-coupling technologies, researchers can efficiently generate diverse libraries of novel thiazolo[5,4-b]pyridine derivatives for biological evaluation, accelerating the path toward new therapeutic agents.

References

  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4595. [Link]

  • Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4169. [Link]

  • Krasavin, M. (2018). Synthesis of thiazolo[5,4-b]pyridine-2-carboxamides. Semantic Scholar. [Link]

  • Gasparyan, S., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(15), 4983. [Link]

  • Boryczka, S., et al. (2021). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). Semantic Scholar. [Link]

Sources

The Art of Connection: A Guide to Suzuki Cross-Coupling Reactions for Thiazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in medicinal chemistry and materials science, the thiazolopyridine scaffold is a cornerstone of innovation. Its unique electronic properties and prevalence in biologically active molecules make it a highly sought-after motif. The ability to functionalize this core structure with precision is paramount, and among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and versatility. This guide provides an in-depth exploration of the application of Suzuki coupling to the synthesis of thiazolopyridine derivatives, offering not just protocols, but the underlying chemical logic to empower researchers to troubleshoot, optimize, and innovate.

I. Foundational Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[1] The catalytic cycle, a finely orchestrated dance of chemical transformations, is the heart of this powerful C-C bond-forming reaction. Understanding this cycle is crucial for rational optimization and troubleshooting.

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the thiazolopyridine halide. This step forms a Pd(II) intermediate. The choice of a suitable palladium source and ligand is critical here, as it influences the rate and efficiency of this initial activation.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium center. The base plays a crucial role by activating the boronic acid or its ester, making the organic group more nucleophilic and facilitating its transfer to the palladium.

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regenerated Catalyst Ar-R Product Reductive Elimination->Ar-R R-B(OR)2 Organoboron Reagent R-B(OR)2->Transmetalation Base Base Base->Transmetalation Thiazolopyridine-X Halogenated Thiazolopyridine Thiazolopyridine-X->Oxidative Addition

The catalytic cycle of the Suzuki-Miyaura reaction.

II. Navigating the Challenges of Heterocyclic Coupling

The presence of nitrogen and sulfur atoms in the thiazolopyridine ring system introduces specific challenges not typically encountered with simple aryl halides. These heteroatoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions. Therefore, the careful selection of reaction parameters is paramount for a successful coupling.

Key Optimization Parameters:
ParameterImportance & RationaleRecommended Starting PointsTroubleshooting Tips
Palladium Catalyst The choice of palladium source and its oxidation state is fundamental. Pd(0) sources are active directly, while Pd(II) sources require in-situ reduction.Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂[2]If the reaction is sluggish, consider a more active pre-catalyst. For challenging couplings, specialized catalysts may be required.
Ligand The ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often superior.PPh₃, Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos)[3]Ligand screening is often necessary. If yields are low, try a different class of ligand (e.g., N-heterocyclic carbenes).
Base The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.K₂CO₃, Cs₂CO₃, K₃PO₄[4]The choice of base can be substrate-dependent. If the reaction is not proceeding, a stronger base or the addition of water to aid solubility might be beneficial.[4]
Solvent The solvent system must solubilize the reactants, catalyst, and base. A mixture of an organic solvent and water is often employed.Dioxane/water, THF/water, Toluene/water[4]Ensure all components are soluble in the chosen solvent system. Anhydrous conditions may be necessary for sensitive substrates.
Temperature Most Suzuki couplings require elevated temperatures to proceed at a reasonable rate.80-100 °C[4]If the reaction is slow or incomplete, a moderate increase in temperature can improve the yield. However, be mindful of potential substrate or product decomposition at higher temperatures.
Boron Reagent Boronic acids are common, but their stability can be an issue, especially with heteroaryl derivatives. Boronate esters (e.g., pinacol esters) offer enhanced stability.[4]Arylboronic acids, Arylboronic acid pinacol estersProtodeboronation (cleavage of the C-B bond) is a common side reaction.[4] Using fresh, high-purity boronic acids or their pinacol ester derivatives is recommended.[4]

III. Experimental Protocols

The following protocols provide a starting point for the Suzuki cross-coupling of thiazolopyridine derivatives. Optimization may be required for specific substrates.

A. General Protocol for the Suzuki-Miyaura Cross-Coupling of a Halogenated Thiazolopyridine

This protocol is a general guideline and should be optimized for each specific substrate combination.

Materials:

  • Halogenated thiazolopyridine (e.g., 2-bromothiazolo[5,4-b]pyridine) (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

  • Stirring apparatus

  • Heating apparatus (e.g., oil bath or heating block)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add solids (thiazolopyridine halide, boronic acid, base, catalyst) to a dry reaction vessel. B 2. Seal the vessel and purge with inert gas (Ar or N₂). A->B C 3. Add anhydrous solvent via syringe. B->C D 4. Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature. Perform aqueous workup and extraction. E->F G 7. Dry the organic layer and concentrate under reduced pressure. F->G H 8. Purify the crude product by column chromatography. G->H

A step-by-step workflow for the Suzuki coupling.

Procedure:

  • To a dry reaction vessel, add the halogenated thiazolopyridine (1.0 equiv), the arylboronic acid or its ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated thiazolopyridine derivative.

B. Synthesis of 6-Aryl-Thiazolo[5,4-b]pyridine Derivatives

This protocol is based on a reported synthesis of c-KIT inhibitors and provides a concrete example of a successful Suzuki coupling on a thiazolopyridine scaffold.[2]

Starting Materials:

  • tert-butyl (5-bromo-thiazolo[5,4-b]pyridin-2-yl)carbamate

  • Arylboronic acid pinacol ester (e.g., 2-methyl-5-nitrophenylboronic acid pinacol ester)

Reaction Conditions:

ParameterCondition
Catalyst Pd(dppf)Cl₂
Base Not specified, but K₂CO₃ or Cs₂CO₃ are common choices.
Solvent Not explicitly stated, but dioxane/water is a common system for this catalyst.
Temperature Elevated, typical for Suzuki couplings (e.g., 90 °C).
Yield 70% for the coupling with 2-methyl-5-nitrophenylboronic acid pinacol ester.[2]

Procedure:

  • In a reaction vessel, combine tert-butyl (5-bromo-thiazolo[5,4-b]pyridin-2-yl)carbamate, the arylboronic acid pinacol ester, Pd(dppf)Cl₂, and the chosen base.

  • Purge the vessel with an inert gas.

  • Add the solvent system.

  • Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform a standard aqueous workup and purify by column chromatography to yield the 6-aryl-thiazolo[5,4-b]pyridine derivative.

IV. Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis and functionalization of thiazolopyridine derivatives. By understanding the fundamental principles of the catalytic cycle and the specific challenges posed by heteroaromatic substrates, researchers can effectively troubleshoot and optimize their reactions. The protocols and guidelines presented here serve as a robust starting point for the exploration of novel thiazolopyridine-based compounds with potential applications in drug discovery and materials science. The key to success lies in a systematic approach to optimization, with careful consideration of the catalyst, ligand, base, and solvent system for each unique substrate combination.

V. References

  • Seto, S., Umei, K., Nishigaya, Y., Kamiya, M., & Kohno, Y. (2015). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Synthesis, 47(20), 3221–3230.

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2021). Cancers, 13(15), 3888. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Bardera, M. A., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(34), 10847–10858. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

Sources

Application Notes and Protocols: Evaluating the Cellular Activity of 5-Fluorothiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel small molecule therapeutics.

Introduction: The Therapeutic Potential of Thiazolopyridines

The thiazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer properties.[1] The fusion of thiazole and pyridine rings creates a unique heterocyclic system that can be strategically modified to target various cellular pathways implicated in oncogenesis.[2][3] Specifically, compounds from this class have been identified as inhibitors of critical signaling molecules like EGFR tyrosine kinases, STAT3, and mitotic checkpoints.[1] The introduction of a fluorine atom, as in 5-Fluorothiazolo[5,4-b]pyridin-2-amine, can significantly enhance metabolic stability and cell permeability, often leading to improved potency and pharmacokinetic profiles.

This guide provides a comprehensive, multi-tiered strategy for characterizing the cellular activity of this compound. The protocols herein are designed to first establish its cytotoxic potential and then to dissect the underlying mechanisms of action, such as the induction of apoptosis and effects on cell cycle progression. By following this structured approach, researchers can generate robust and reproducible data to build a comprehensive biological profile of this promising compound.

Section 1: Foundational Workflow for Compound Evaluation

A systematic approach is crucial for efficiently characterizing a novel compound. The workflow should progress from broad, high-throughput assays that measure overall cellular health to more complex, lower-throughput assays that provide detailed mechanistic insights. This tiered strategy ensures that resources are focused on compounds with the most promising activity profiles.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In-depth Pathway Analysis cluster_3 Data Analysis & Interpretation A Compound Synthesis & Quality Control B Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) A->B Dose-response treatment C Apoptosis Induction Assay (Caspase-Glo 3/7) B->C Confirm cell death mechanism D Cell Cycle Analysis (Flow Cytometry) B->D Assess cytostatic effects F IC50 Determination B->F E Western Blot Analysis (Apoptotic Markers, e.g., PARP, Caspase-3) C->E Validate specific protein cleavage G Quantify Apoptosis & Cell Cycle Arrest C->G D->G H Confirm Pathway Modulation E->H

Caption: A tiered workflow for characterizing this compound activity.

Section 2: Tier 1 - Assessing General Cytotoxicity

The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability. This provides a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The MTT assay is a robust, colorimetric method widely used for this purpose.[4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[4][5][6] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a sensitive readout of cell viability.[6]

Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO, final concentration ≤ 0.5%) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 12 mM MTT stock solution to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. Protect the plate from light.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a "medium-only" well. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Example IC50 Values
Cell LineThis compound IC50 (µM) after 72hDoxorubicin (Control) IC50 (µM) after 72h
MCF-7 (Breast)5.2 ± 0.60.8 ± 0.1
A549 (Lung)8.9 ± 1.11.2 ± 0.2
HCT116 (Colon)3.5 ± 0.40.5 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments.

Section 3: Tier 2 - Uncovering the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to determine how the compound is killing the cells. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[8] A key feature of apoptosis is the activation of a family of proteases called caspases.[9]

Principle of the Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method for measuring the activity of caspase-3 and caspase-7, the key executioner caspases in the apoptotic pathway.[10][11] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[10][12] This cleavage releases aminoluciferin, which is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample.[10][11]

Protocol: Caspase-Glo® 3/7 Apoptosis Assay

Materials:

  • Cells treated as described in the MTT assay protocol

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay System (Promega)[10]

  • Luminometer

Procedure:

  • Prepare Assay Reagent: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[11][13]

  • Plate Setup: Seed and treat cells with this compound in a white-walled 96-well plate as you would for a viability assay (100 µL final volume per well). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[10][11] This single addition lyses the cells and initiates the caspase and luciferase reactions.

  • Incubation: Mix the plate contents on a plate shaker at 300-500 rpm for 30 seconds.[12] Incubate at room temperature for 1 to 3 hours, protected from light.[11]

  • Luminescence Measurement: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity by normalizing the relative light units (RLU) of treated samples to the RLU of the vehicle-treated control.

G cluster_0 Apoptotic Stimulus cluster_1 Apoptotic Cascade cluster_2 Assay Principle Compound This compound Procaspase3_7 Pro-Caspase 3/7 (Inactive) Compound->Procaspase3_7 ActiveCaspase3_7 Active Caspase 3/7 Procaspase3_7->ActiveCaspase3_7 Activation Substrate Pro-luminescent Substrate (DEVD sequence) ActiveCaspase3_7->Substrate Luciferin Aminoluciferin Substrate->Luciferin Cleavage Light Luminescent Signal Luciferin->Light Luciferase Reaction

Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.

Section 4: Tier 2 - Investigating Effects on Cell Proliferation

In addition to inducing cell death, anti-cancer compounds can exert their effects by halting cell cycle progression, a cytostatic effect. Analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) provides critical information on the compound's anti-proliferative mechanism.[14] Flow cytometry with propidium iodide (PI) staining is the gold-standard method for this analysis.[15]

Principle of Cell Cycle Analysis by Flow Cytometry

Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0 or G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount of DNA.[16] By fixing cells, treating them with RNase to prevent PI from binding to double-stranded RNA, and staining with PI, a flow cytometer can measure the fluorescence of individual cells and generate a histogram that reveals the percentage of the population in each phase of the cell cycle.[16][17]

Protocol: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Cells treated in 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol[16]

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16][17]

  • Storage: Incubate cells on ice for at least 2 hours or store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. Use appropriate gating to exclude doublets and debris.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Example Cell Cycle Distribution
Treatment (24h)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control55.2 ± 3.129.8 ± 2.515.0 ± 1.8
Compound (IC50)48.5 ± 2.925.1 ± 2.226.4 ± 3.5
Compound (2x IC50)35.1 ± 3.318.7 ± 1.946.2 ± 4.1

Data represent the mean percentage ± standard deviation from three experiments, indicating a G2/M phase arrest.

Section 5: Tier 3 - Confirming Apoptotic Pathway Activation

To validate the findings from the Caspase-Glo assay and gain deeper insight, Western blotting can be used to visualize the cleavage of specific apoptotic marker proteins.[8][18] The cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) by executioner caspases is a classic hallmark of apoptosis.

Principle of Western Blot for Apoptosis Markers

During apoptosis, activated caspase-3 and -7 cleave the 116 kDa full-length PARP-1 protein into an 89 kDa fragment.[18] Detecting this specific cleavage product via Western blot provides definitive evidence that the executioner caspases are active and that the apoptotic program is underway.[9][19] The disappearance of the full-length protein band and the appearance of the cleaved fragment band serve as robust indicators of apoptosis.

Protocol: Western Blot for Cleaved PARP

Materials:

  • Cell lysates from treated and control cells (RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-PARP (detects full-length and cleaved), Rabbit anti-Cleaved Caspase-3, and a loading control (e.g., Mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-PARP and anti-β-actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. A decrease in the 116 kDa PARP band and the appearance of the 89 kDa cleaved PARP band indicates apoptosis. Normalize to the loading control (β-actin) for semi-quantitative analysis.

Conclusion

This application guide outlines a logical and robust framework for the initial cellular characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle arrest, researchers can efficiently build a comprehensive profile of the compound's anti-cancer activity. The detailed protocols and principles provided herein serve as a validated starting point for generating high-quality, reproducible data essential for advancing novel therapeutic candidates through the drug discovery pipeline.

References
  • Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH). [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. National Institutes of Health (NIH). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Thiazole-bearing molecules which possess anticancer activity. ResearchGate. [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]

  • Anticancer Activities of Some New Synthesized Thiazolo[3,2-a]Pyrido[4,3-d]Pyrimidine Derivatives. THEGULFJOURNALS. [Link]

  • Apoptosis assays: western blots. YouTube. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Benchling. [Link]

  • Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE. [Link]

  • Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences (NCATS). [Link]

  • From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Bio-Techne. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Determination of Caspase Activation by Western Blot. National Institutes of Health (NIH). [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

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Analytical methods for 5-Fluorothiazolo[5,4-b]pyridin-2-amine purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Assessment of 5-Fluorothiazolo[5,4-b]pyridin-2-amine: Advanced Analytical Methods and Protocols

Introduction: The Imperative for Purity in Pharmaceutical Development

This compound is a heterocyclic amine of significant interest in pharmaceutical research and development, often serving as a critical building block or an active pharmaceutical ingredient (API) itself. The quality, safety, and efficacy of any final drug product are fundamentally dependent on the purity of its starting materials and active components.[1][][3][4] Consequently, a robust and reliable analytical strategy for purity assessment is not merely a quality control measure but a cornerstone of the entire drug development process. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) mandate rigorous characterization and control of impurities to ensure patient safety.[5][6][7][8]

This application note provides a comprehensive framework for the purity assessment of this compound, designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, grounding every protocol in established scientific principles and regulatory expectations. We will explore a multi-modal approach, leveraging the strengths of orthogonal analytical techniques—including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to build a complete and validated purity profile.

A Holistic Strategy for Purity Determination

The purity of an API is not a single value but a composite understanding derived from multiple analytical perspectives. No single method can simultaneously quantify the active ingredient, identify and quantify all potential process-related impurities, degradation products, and residual solvents. Therefore, an orthogonal approach, where different methods are used to measure different attributes, is essential. This strategy ensures that impurities with diverse physicochemical properties (e.g., volatility, polarity, chromophoric activity) are detected and controlled.

G cluster_0 Sample & Standard Preparation cluster_1 Orthogonal Analytical Workflows cluster_2 Structural Confirmation & Impurity ID cluster_3 Data Integration & Final Report Sample API Batch of This compound HPLC HPLC-UV (Purity & Related Substances) Sample->HPLC GC Headspace GC-FID (Residual Solvents) Sample->GC KF Karl Fischer Titration (Water Content) Sample->KF TGA Thermogravimetric Analysis (Non-Volatile Residue) Sample->TGA LCMS LC-MS (Impurity Identification) Sample->LCMS NMR NMR Spectroscopy (Structural Identity & qNMR Assay) Sample->NMR RefStd Qualified Reference Standard RefStd->HPLC for quantification MassBalance Mass Balance Calculation (% Purity = 100% - Σ Impurities) HPLC->MassBalance GC->MassBalance KF->MassBalance TGA->MassBalance LCMS->HPLC informs peak identity NMR->MassBalance confirms assay Report Certificate of Analysis (CoA) MassBalance->Report

Caption: Overall workflow for API purity assessment.

Part 1: Chromatographic Analysis for Related Substances and Residual Solvents

Chromatographic techniques are the workhorse of pharmaceutical purity analysis, offering high-resolution separation of the main component from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

Reverse-phase HPLC (RP-HPLC) is the primary method for quantifying the main component (assay) and detecting non-volatile process and degradation impurities.[1] The method's success hinges on achieving a robust separation between the API and all potential impurities, which requires careful development and validation.

Causality Behind Method Development Choices:

  • Column: A C18 stationary phase is a versatile and common starting point, providing effective hydrophobic retention for a wide range of organic molecules.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The buffer's pH is critical; for an amine-containing compound like this compound, a slightly acidic to neutral pH is often chosen to ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks.[9]

  • Detection: UV detection is standard. The wavelength is selected at the absorbance maximum (λmax) of the analyte to ensure high sensitivity for both the API and its impurities, which are likely to share a similar chromophore.

Experimental Protocol: RP-HPLC Purity Method

A. Equipment and Materials

  • HPLC system with UV/PDA detector, autosampler, and column oven (e.g., Agilent 1260, Waters Alliance).

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic, phosphoric acid.

  • This compound Reference Standard.

B. Solution Preparation

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water and adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the API batch into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

C. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm
Injection Vol. 5 µL
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B

D. System Suitability and Analysis

  • Inject the Diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Reference Standard solution.

  • The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0.[10]

  • Inject the Sample Solution in duplicate.

  • Calculate the % Purity using the area normalization method. Identify any impurities that are above the reporting threshold (typically 0.05%).

Method Validation Framework

To ensure the method is fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[7][11][12][13] This involves demonstrating the stability-indicating nature of the assay through forced degradation studies.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradants.Peak purity analysis passes; no co-elution at the main peak.
Linearity To show a direct relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.998.
Accuracy To demonstrate the closeness of test results to the true value.98.0% to 102.0% recovery of spiked analyte.
Precision To measure the method's repeatability and intermediate precision.RSD ≤ 2.0% for assay results.
LOD/LOQ To determine the lowest concentration the method can detect/quantify.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To show the method is unaffected by small, deliberate variations in parameters.System suitability criteria are met under varied conditions.

Forced degradation studies are essential to prove specificity.[14][15] The API is subjected to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to generate degradation products, and the stressed samples are analyzed to ensure these new peaks are resolved from the main API peak.[16][17]

Gas Chromatography (GC) for Residual Solvents

GC is the preferred method for detecting and quantifying volatile organic compounds, such as residual solvents from the manufacturing process. Headspace sampling is commonly used to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile API.

Experimental Protocol: Headspace GC for Residual Solvents

A. Equipment and Materials

  • GC system with a Flame Ionization Detector (FID) and Headspace Autosampler.

  • Capillary GC column (e.g., DB-624, 30 m x 0.53 mm ID, 3.0 µm).

  • Headspace vials and caps.

  • Dimethyl sulfoxide (DMSO) as the diluent.

  • Certified reference standards for expected solvents (e.g., Ethanol, Toluene, Acetone).

B. Solution Preparation

  • Standard Solution: Prepare a stock solution of all potential residual solvents in DMSO. Further dilute to a final concentration relevant to the ICH limits.

  • Sample Solution: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 5 mL of DMSO and seal immediately.

C. GC and Headspace Conditions

ParameterCondition
Column DB-624, 30 m x 0.53 mm ID, 3.0 µm
Carrier Gas Helium, constant flow
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
Injector Temp. 250 °C
Detector Temp. 260 °C (FID)
Headspace Vial Temp. 80 °C
Headspace Loop Temp. 90 °C
Vial Equilibration 15 min

D. Analysis

  • Analyze the standard solution to determine the retention times and response factors for each solvent.

  • Analyze the sample solution.

  • Quantify the amount of each residual solvent in the sample by comparing its peak area to the standard.

Part 2: Spectroscopic Methods for Structural Integrity and Identification

Spectroscopic methods provide orthogonal information to chromatography, confirming the chemical identity of the API and helping to elucidate the structure of unknown impurities.

Mass Spectrometry (MS) for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation power of HPLC with the detection and identification capabilities of MS.[1] It is invaluable for confirming the molecular weight of the API and for identifying unknown impurities detected in the HPLC-UV analysis.

Protocol: LC-MS for Impurity Identification

A. Instrumentation

  • An LC-MS system, typically with an Electrospray Ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

B. Methodology

  • Utilize the same HPLC method developed in Section 1.1. Divert the column effluent into the MS detector.

  • Set the ESI source to positive ion mode, as the amine groups on the molecule are readily protonated.

  • Acquire data over a mass range that includes the expected molecular weight of the API and potential impurities (e.g., m/z 100-800).

  • Data Interpretation:

    • Confirm the identity of the main peak by observing the protonated molecule [M+H]⁺ for this compound (Expected m/z ≈ 184.02, based on C₆H₅FN₃S).

    • For each impurity peak, analyze the corresponding mass spectrum to determine its molecular weight.

    • Use high-resolution mass spectrometry (HRMS) if available to obtain an accurate mass, which can be used to predict the elemental composition of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the gold standard for unambiguous structure elucidation.[18][19][20] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming the API's identity beyond any doubt. Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining the assay value without the need for a structurally identical reference standard.[21][22]

Protocol: ¹H NMR for Structural Identity

A. Sample Preparation

  • Dissolve 5-10 mg of the API sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

B. Data Acquisition

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Acquire ¹³C and 2D NMR (e.g., COSY, HSQC) spectra as needed for full structural assignment.

C. Data Interpretation

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling patterns, and integration to confirm that the spectrum is consistent with the known structure of this compound.

Part 3: Data Integration and Final Purity Assignment

The final purity value is determined by a mass balance calculation, which provides a more accurate assessment than any single method alone.

G Total Total Mass (100%) Purity Final Assay Value (by Mass Balance) Total->Purity is 100% minus HPLC_Imp Chromatographic Impurities (from HPLC) Water Water Content (from Karl Fischer) Solvents Residual Solvents (from GC) NonVolatile Non-Volatile Residue (from TGA/Residue on Ignition) Purity->HPLC_Imp HPLC_Imp->Water Water->Solvents Solvents->NonVolatile

Caption: Mass balance calculation for final purity assignment.

Calculation: % Purity = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue)

This approach ensures that all significant components of the material are accounted for, leading to a highly trustworthy and defensible purity value. This final value, along with the detailed impurity profile, is documented on the Certificate of Analysis (CoA).

Conclusion

The purity assessment of this compound is a multifaceted process that requires a scientifically sound, risk-based strategy. By integrating orthogonal analytical techniques such as HPLC, GC, MS, and NMR, and adhering to rigorous validation principles outlined by regulatory bodies like the ICH, drug developers can ensure the quality and consistency of their API.[4][23] This comprehensive approach not only satisfies regulatory requirements but also provides a deep understanding of the molecule's stability and impurity profile, which is critical for producing safe and effective medicines.

References

  • Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

  • API Purity and Impurity. Pharma Innovation. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Labcompliance. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • USP Reference Standards in Pharmaceutical Analysis. SynThink Research Chemicals. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • What is meant by reference standard in pharmaceuticals? GMP SOP. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Cambrex. [Link]

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  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. [Link]

  • Testing of Active Pharmaceutical Ingredients (APIs). European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. ijirmps.org. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. AIP Publishing. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]

  • PYRIDINE (GC/FID). OSHA. [Link]

  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. hjc.nies.org.cn. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. National Center for Biotechnology Information (NCBI). [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

  • Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. [Link]

  • Thiazolo(5,4-b)pyridin-2-amine, N-ethyl-. PubChem. [Link]

  • fluorine analysis by GC. Chromatography Forum. [Link]

  • thiazolo[5,4-b]pyridin-5-amine. Abosyn. [Link]

  • Thiazolo[5,4-b]pyridin-2-amine, N-butyl-. SpectraBase. [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. Semantic Scholar. [Link]

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Application Note: Strategic Synthesis of Novel PI3K Inhibitors Utilizing a 5-Fluorothiazolo[5,4-b]pyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the PI3K Signaling Pathway in Oncology and Beyond

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] The pathway is activated by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K.[1] This cascade culminates in the activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a host of substrates to drive cellular responses.[2] The critical role of the PI3K/Akt/mTOR axis in tumorigenesis has spurred the development of a multitude of small molecule inhibitors.[1][2][3]

The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors, including those targeting PI3K. This heterocyclic system offers a rigid framework for the precise orientation of substituents to interact with key residues within the ATP-binding pocket of the kinase. The strategic incorporation of a fluorine atom onto this scaffold can further enhance its drug-like properties, potentially improving metabolic stability, binding affinity, and cellular permeability. This application note provides a detailed guide for the synthesis of novel PI3K inhibitors based on the 5-Fluorothiazolo[5,4-b]pyridin-2-amine core, leveraging established synthetic methodologies for heterocyclic functionalization.

Visualizing the PI3K Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activation mTORC2->Akt Phosphorylation Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response

Caption: The PI3K/Akt Signaling Cascade.

Synthetic Strategy: Building the PI3K Inhibitor from this compound

The synthesis of a potent PI3K inhibitor from the this compound core involves a multi-step approach. The core scaffold itself can be synthesized from commercially available starting materials. Subsequent functionalization is achieved through robust and versatile cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This strategy allows for the modular installation of various aryl and heteroaryl moieties, enabling the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

A representative synthetic workflow is outlined below. This approach first introduces a key aromatic substituent at the 6-position of the thiazolo[5,4-b]pyridine ring via a Suzuki coupling, followed by the installation of the final pharmacophore on the 2-amino group through a Buchwald-Hartwig amination.

Visualizing the Synthetic Workflow

Synthetic_Workflow Start 5-Bromo-3-fluoro- pyridin-2-amine Thiazolo 5-Bromo-2-amino- thiazolo[5,4-b]pyridine Start->Thiazolo Thiazole Ring Formation Suzuki_Product 6-Aryl-2-amino- thiazolo[5,4-b]pyridine Thiazolo->Suzuki_Product Suzuki Coupling Final_Product N-(Aryl)-6-(Aryl)- thiazolo[5,4-b]pyridin-2-amine (PI3K Inhibitor) Suzuki_Product->Final_Product Buchwald-Hartwig Amination

Caption: Synthetic workflow for PI3K inhibitors.

Detailed Experimental Protocols

Part 1: Synthesis of the 5-Bromo-thiazolo[5,4-b]pyridin-2-amine Intermediate

This initial step involves the construction of the core heterocyclic scaffold. A plausible route starts from a commercially available substituted pyridine.

Protocol 1: Thiazole Ring Formation

  • Reaction Setup: To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 eq) in a suitable solvent such as acetic acid, add potassium thiocyanate (1.2 eq).

  • Reaction Conditions: Heat the mixture at reflux (approximately 120 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography on silica gel to afford 5-bromo-thiazolo[5,4-b]pyridin-2-amine.

Part 2: Functionalization of the Thiazolo[5,4-b]pyridine Core

With the core scaffold in hand, the subsequent steps focus on introducing substituents that are crucial for PI3K inhibitory activity.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This reaction installs an aryl or heteroaryl group at the 6-position of the thiazolo[5,4-b]pyridine ring.

  • Reagents:

    • 5-Bromo-thiazolo[5,4-b]pyridin-2-amine (1.0 eq)

    • Arylboronic acid or ester (1.5 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

    • Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Reaction Setup: In a reaction vessel, combine the 5-bromo-thiazolo[5,4-b]pyridin-2-amine, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture to the vessel.

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 6-aryl-thiazolo[5,4-b]pyridin-2-amine.

Protocol 3: Buchwald-Hartwig Amination

This final step couples an aryl or heteroaryl amine to the 2-amino position of the thiazolo[5,4-b]pyridine scaffold.

  • Reagents:

    • 6-Aryl-thiazolo[5,4-b]pyridin-2-amine (1.0 eq)

    • Aryl halide (e.g., aryl bromide or iodide, 1.2 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

    • Ligand (e.g., Xantphos or BINAP, 0.04 eq)

    • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq)

    • Solvent (e.g., Toluene or 1,4-dioxane)

  • Reaction Setup: In a reaction vessel, combine the 6-aryl-thiazolo[5,4-b]pyridin-2-amine, aryl halide, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Conditions: Heat the reaction mixture at 90-110 °C for 16-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the final N-aryl-6-aryl-thiazolo[5,4-b]pyridin-2-amine PI3K inhibitor.

Data Presentation: Representative PI3K Inhibitory Activity

The synthesized compounds should be evaluated for their inhibitory activity against various PI3K isoforms. The data can be presented in a tabular format for clear comparison.

Compound IDR¹ (at C6)R² (at N2)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
Example 1 4-Methoxyphenyl3-Pyridyl151501225
Example 2 3-Fluorophenyl5-Pyrimidinyl895718
Control HH>10,000>10,000>10,000>10,000

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Perspectives

The synthetic protocols outlined in this application note provide a robust framework for the generation of a library of novel PI3K inhibitors based on the this compound scaffold. The modular nature of the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for extensive exploration of the chemical space around this privileged core. The strategic placement of the fluorine atom is anticipated to confer favorable pharmacokinetic properties to the final compounds. Subsequent biological evaluation of the synthesized molecules will be crucial to identify lead candidates with potent and isoform-selective PI3K inhibitory activity for further development as potential therapeutics in oncology and other diseases driven by aberrant PI3K signaling.

References

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156. [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7-24. [Link]

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Troubleshooting & Optimization

Thiazolopyridine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thiazolopyridine purification. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the purification of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of thiazolopyridine compounds in a question-and-answer format.

Chromatography Issues

Q1: My thiazolopyridine compound is showing severe peak tailing in reverse-phase HPLC. What is the cause and how can I fix it?

A1: Peak tailing is a common issue with basic compounds like thiazolopyridines on silica-based columns.[1] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the silica surface. This leads to undesirable secondary interactions and poor peak shape.

Root Cause Analysis:

  • Analyte-Stationary Phase Interaction: The lone pair of electrons on the basic nitrogen atom of the thiazolopyridine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This strong, non-specific binding results in a portion of the analyte molecules being retained longer than the bulk, leading to a "tailing" effect on the peak.

  • Column Overload: Injecting too much sample can saturate the stationary phase, also contributing to peak tailing.[1]

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA) protonates the silanol groups, minimizing their interaction with the basic analyte.[1]

  • Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can effectively block the active silanol sites, preventing them from interacting with your thiazolopyridine compound.[1]

  • Alternative Stationary Phases:

    • End-Capped Columns: Use a column that has been "end-capped," where the residual silanol groups are derivatized to reduce their activity.

    • Hybrid or Polymer-Based Columns: These columns are more stable at higher pH ranges. At a pH > 8, the thiazolopyridine will be neutral, leading to better peak shape.[1]

    • Mixed-Mode or HILIC Columns: For highly polar thiazolopyridine derivatives, these columns can provide better retention and selectivity.[1]

Q2: I'm having difficulty separating my target thiazolopyridine from a positional isomer. How can I improve the resolution?

A2: The separation of isomers can be challenging due to their similar physicochemical properties.[2][3] However, subtle differences in their structure can be exploited to achieve separation.

Solutions:

  • Optimize Mobile Phase Selectivity:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. The different hydrogen bonding capabilities of these solvents can alter the selectivity.

    • Adjust pH: Small changes in the mobile phase pH can slightly alter the ionization state of the isomers, potentially leading to differential retention.[1]

  • Change the Stationary Phase:

    • Phenyl or Cyano Phases: If using a C18 column, switching to a phenyl or cyano stationary phase can introduce different separation mechanisms (e.g., pi-pi interactions) that may resolve the isomers.[1]

    • Cyclodextrin-Based Chiral Stationary Phases: These are particularly useful for separating enantiomers and can also be effective for positional isomers due to their inclusion complexation capabilities.

  • Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will increase column efficiency and may provide the necessary resolution, but requires a UHPLC system.[1]

  • Counter-Current Chromatography: For preparative scale separations, pH-zone-refining counter-current chromatography can be a powerful technique for separating closely related pyridine derivatives.[4]

Q3: My thiazolopyridine compound appears to be degrading on the silica gel column during flash chromatography. What are my options?

A3: The acidic nature of silica gel can cause the degradation of sensitive compounds. Thiazolopyridines, especially those with certain functional groups, can be susceptible to this.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, treat the silica gel with a base like triethylamine. This can be done by preparing a slurry of the silica in a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).

  • Switch to a Less Acidic Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for acid-sensitive compounds.

    • Treated Silica Gel: As mentioned for pyridinium derivatives, silica gel treated with salts like NaBr can be effective.

  • Minimize Contact Time: Perform the chromatography as quickly as possible.

  • Alternative Purification Techniques: Consider recrystallization or preparative TLC if chromatography proves to be too harsh.

Impurity Removal

Q4: I have residual palladium in my thiazolopyridine compound after a Suzuki coupling reaction. How can I effectively remove it to meet regulatory requirements?

A4: Palladium contamination is a common and serious issue in cross-coupling reactions, with strict regulatory limits for APIs.[5] Relying on chromatography alone for palladium removal is often insufficient and unpredictable.[6]

Solutions:

  • Metal Scavengers: This is the most reliable method.

    • Thiol- or Amine-Functionalized Silica or Polymers: These scavengers have a high affinity for palladium and can effectively remove it from solution.[7]

    • Activated Carbon: A cost-effective option, but it can sometimes adsorb the product, leading to yield loss.[7]

  • Extraction: A liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., cysteine) can be effective.

  • Crystallization: In some cases, crystallization can leave the palladium impurities in the mother liquor. However, it can also sometimes concentrate the metal in the crystal lattice.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of thiazolopyridines that I should consider for purification?

A1: Key properties include:

  • Basicity: The pyridine nitrogen is basic (pKa typically 5-6), which dictates its behavior in chromatography and its potential to form salts.[3]

  • Polarity and Solubility: Many thiazolopyridines are polar and have good aqueous solubility, especially when protonated.[8] Some derivatives have been specifically designed to improve solubility.[9] LogP values can range from negative to positive, indicating a spectrum of lipophilicity.[10]

  • Stability: Be aware of potential instability on acidic stationary phases like silica gel.[11]

Q2: What are some common impurities I might encounter in thiazolopyridine synthesis besides catalysts?

A2:

  • Starting Materials: Unreacted starting materials are a common impurity.

  • Byproducts: Side reactions can lead to the formation of related heterocyclic compounds.

  • Isomers: As discussed, positional isomers can be a significant challenge.

  • Homologues: Impurities like picolines and lutidines can be present in commercial pyridine used as a starting material or reagent.[12]

Q3: Can I use recrystallization to purify my thiazolopyridine compound?

A3: Yes, recrystallization is a powerful purification technique for solid thiazolopyridine derivatives, provided a suitable solvent system can be found. It is particularly effective at removing impurities with different solubility profiles. For basic thiazolopyridines, recrystallization of a salt form (e.g., hydrochloride or tartrate) can be an excellent strategy.

Experimental Protocols

Protocol 1: General Flash Chromatography for a Neutral Thiazolopyridine Derivative

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate). For potentially sensitive compounds, add 0.5% triethylamine to the mobile phase.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude thiazolopyridine in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Run the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Palladium Removal Using a Thiol-Based Scavenger

  • Dissolution: Dissolve the crude, palladium-containing thiazolopyridine in a suitable organic solvent (e.g., THF, ethyl acetate).[7]

  • Scavenger Addition: Add a thiol-functionalized silica gel scavenger (typically 3-5 equivalents relative to the palladium content).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 1-18 hours.[7] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger.[7]

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Analyze the purified product for palladium content using ICP-MS.

Data and Visualizations

Table 1: Troubleshooting Guide for Thiazolopyridine Chromatography

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing (RP-HPLC) Interaction with residual silanolsLower mobile phase pH (2.5-3.0); add competing base (e.g., TEA); use end-capped or hybrid/polymer column.[1]
Poor Resolution of Isomers Similar physicochemical propertiesChange organic modifier (ACN to MeOH); adjust pH; switch to phenyl or cyano column.[1]
Compound Degradation (Flash) Acidic silica gelDeactivate silica with TEA; use alumina or other neutral stationary phase.
Low Recovery Irreversible adsorption on columnDeactivate stationary phase; use a less retentive mobile phase; consider alternative purification methods.

Diagram 1: Troubleshooting Workflow for Thiazolopyridine Purification

G start Crude Thiazolopyridine Compound check_purity Analyze Purity (TLC/HPLC/NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Pure Compound is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No flash_chrom Flash Chromatography purification_method->flash_chrom Solid recrystallization Recrystallization purification_method->recrystallization Solid prep_hplc Preparative HPLC purification_method->prep_hplc Liquid/Soluble Solid flash_issues Issues with Flash? flash_chrom->flash_issues check_pd Check for Palladium? recrystallization->check_pd prep_hplc->check_pd degradation Degradation flash_issues->degradation Yes coelution Co-elution flash_issues->coelution Yes flash_issues->check_pd No fix_degradation Use Neutral Alumina or Deactivated Silica degradation->fix_degradation fix_coelution Optimize Solvent System coelution->fix_coelution fix_degradation->flash_chrom fix_coelution->flash_chrom pd_present Pd > Limit? check_pd->pd_present pd_present->check_purity No scavenger Use Metal Scavenger pd_present->scavenger Yes scavenger->check_purity

A decision tree for troubleshooting common purification issues.

Diagram 2: Workflow for Palladium Removal

G start Crude Product with Pd Contamination dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Scavenger (e.g., Thiol-Silica) dissolve->add_scavenger stir Stir (1-18h, RT to 60°C) add_scavenger->stir filter Filter to Remove Scavenger stir->filter concentrate Concentrate Filtrate filter->concentrate analyze Analyze Pd Content (ICP-MS) concentrate->analyze is_clean Pd within Limit? analyze->is_clean final_product Final Product is_clean->final_product Yes repeat_scavenging Repeat Scavenging or Choose Alternative Method is_clean->repeat_scavenging No

A step-by-step workflow for removing palladium catalysts.

References

  • Investigation of Experimental and In Silico Physicochemical Propertiesof Thiazole-Pyridinium Anti-Acetylcholinesterase Derivativ - SID. Available at: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. Available at: [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed. Available at: [Link]

  • Figure 4. Physicochemical properties of highly active... - ResearchGate. Available at: [Link]

  • How to Remove Palladium in three easy steps - Biotage. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. Available at: [Link]

  • Separation techniques: Chromatography - JournalAgent. Available at: [Link]

  • Recent Trends in Chemistry of Thiazolopyridines | Request PDF - ResearchGate. Available at: [Link]

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC - NIH. Available at: [Link]

  • US7084287B2 - Method of removing palladium - Google Patents.
  • Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]

  • Synthetic strategies for thiazolopyridine derivatives | Request PDF - ResearchGate. Available at: [Link]

  • A Study in Scaffold Hopping: Discovery and Optimization of Thiazolopyridines as Potent Herbicides That Inhibit Acyl-ACP Thioesterase | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal - RSC Publishing. Available at: [Link]

  • Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility - PubMed. Available at: [Link]

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Overcoming challenges in the scale-up synthesis of 5-Fluorothiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up Synthesis of 5-Fluorothiazolo[5,4-b]pyridin-2-amine

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the scale-up of this important heterocyclic intermediate. We will address common challenges in a practical, question-and-answer format, grounded in mechanistic principles and process safety.

The typical synthetic route begins with 2-amino-5-fluoropyridine, which undergoes thiocyanation followed by cyclization to yield the target molecule. While straightforward on a lab scale, scaling this process introduces challenges related to reaction control, impurity management, and product isolation.

General Synthetic Workflow

The pathway involves two key transformations which are critical for success on a larger scale. Understanding this flow is the first step in effective troubleshooting.

Synthetic_Workflow A 2-Amino-5-fluoropyridine B Thiocyanation (e.g., NH4SCN, Br2) A->B Step 1 C Intermediate: 2-Amino-3-thiocyanato- 5-fluoropyridine B->C D Intramolecular Cyclization C->D Step 2 E 5-Fluorothiazolo[5,4-b] pyridin-2-amine D->E

Caption: High-level overview of the synthetic pathway.

Troubleshooting Guide & Critical Process Parameters

Step 1: Thiocyanation of 2-Amino-5-fluoropyridine

Question 1: My thiocyanation reaction is producing a significant amount of a dark, insoluble material and the yield of the desired 2-amino-3-thiocyanato-5-fluoropyridine intermediate is low. What is happening?

Answer: This is a classic scale-up challenge often tied to poor temperature control and localized concentration spikes of the brominating agent.

  • Causality: The bromination of the thiocyanate salt to form the active thiocyanating agent is highly exothermic. When bromine is added too quickly on a larger scale, inadequate heat dissipation leads to localized "hot spots." These hot spots can cause thermal decomposition of the starting material, the intermediate, or the thiocyanate reagent itself, leading to polymerization and the formation of intractable tars. Furthermore, poor mixing can result in high local concentrations of bromine, which can lead to over-bromination or other side reactions.[1]

  • Troubleshooting & Solutions:

    • Controlled Reagent Addition: Switch from batch addition to a slow, controlled feed of the bromine solution using a syringe pump or a dosing pump. This is the single most critical parameter for controlling the exotherm.

    • Dilution and Solvent Choice: Increasing the solvent volume can help dissipate heat more effectively. Ensure the solvent (e.g., methanol, acetic acid) is appropriate for the temperature range and does not react with the reagents.

    • Efficient Agitation: Verify that the reactor's overhead stirrer is providing good vortexing and turnover. Inadequate mixing is a primary cause of localized concentration and temperature gradients.

    • Real-time Temperature Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature and set an upper limit. The addition of bromine should be paused or slowed if the temperature exceeds the set point (typically maintained between 0-5 °C).

Question 2: HPLC analysis shows multiple products, including what appears to be a dibrominated species. How can I improve the selectivity for the desired 3-thiocyanato product?

Answer: The formation of dibrominated impurities points to an issue with electrophilic aromatic substitution selectivity. The amino group in 2-amino-5-fluoropyridine is a strong activating group, making the pyridine ring susceptible to further electrophilic attack if the reaction conditions are not carefully controlled.

  • Causality: The position of bromination on the pyridine ring is highly dependent on the reaction conditions and the nature of the substituents.[1] While the 3-position is targeted for thiocyanation, excess electrophile or elevated temperatures can lead to bromination at other activated positions on the ring.

  • Troubleshooting & Solutions:

    • Stoichiometry is Key: Use a precise stoichiometry of bromine, typically 1.0 to 1.05 equivalents relative to the ammonium thiocyanate. Avoid using a large excess.

    • Protecting Groups: For particularly challenging syntheses, temporary acylation of the 2-amino group can modulate its activating effect, leading to higher selectivity.[2] However, this adds steps to the overall synthesis (protection and deprotection).

    • Reaction Monitoring: Implement in-process controls (IPC) using TLC or HPLC to monitor the consumption of the starting material and the formation of the product and byproducts. The reaction should be quenched as soon as the starting material is consumed to prevent over-reaction.

ParameterLab Scale (Benchtop)Pilot Scale (50L Reactor)
Bromine Addition Manual, dropwise via funnelAutomated pump, subsurface addition
Temperature Control Ice bathJacketed reactor with chiller unit
Mixing Magnetic stir barOverhead mechanical stirrer (baffle use recommended)
Monitoring TLCHPLC/UPLC with rapid sampling
Step 2: Intramolecular Cyclization

Question 3: The cyclization of the thiocyanato intermediate is sluggish and requires extended heating, leading to product degradation and a dark-colored final product. How can I improve this step?

Answer: A slow cyclization often indicates that the reaction has not reached the necessary activation energy for the intramolecular nucleophilic attack to occur efficiently. Simply increasing the temperature is not always the best solution on a large scale due to potential degradation.

  • Causality: The cyclization is an intramolecular nucleophilic substitution where the amino group attacks the carbon of the thiocyanate group. This process can be catalyzed by acid or base, or promoted thermally. Without a catalyst, high temperatures may be required, which can also promote decomposition pathways.

  • Troubleshooting & Solutions:

    • Acid Catalysis: The addition of a catalytic amount of a strong acid (e.g., H2SO4, HCl) can protonate the nitrogen of the thiocyanate group, making the carbon more electrophilic and susceptible to attack by the amino group. This often allows the reaction to proceed at a lower temperature.

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate. A higher boiling point, polar aprotic solvent like DMF, DMAc, or NMP can facilitate the reaction. However, be mindful of potential difficulties in solvent removal during workup. Some modern approaches have successfully used green solvents like sabinene.[3][4]

    • Base-Mediated Cyclization: In some cases, a non-nucleophilic base can be used to deprotonate the amino group, increasing its nucleophilicity and facilitating the cyclization.

Troubleshooting_Cyclization Start Low Yield / Slow Cyclization Detected Check_Temp Is Temperature > 100°C? Start->Check_Temp Check_Cat Is a Catalyst Used? Check_Temp->Check_Cat No High_Temp_Sol Action: Consider lower temp. Risk of degradation. Check_Temp->High_Temp_Sol Yes Add_Cat Action: Add Acid Catalyst (e.g., cat. H2SO4) Check_Cat->Add_Cat No Solvent Action: Screen Higher-Boiling Polar Aprotic Solvents (e.g., DMF) Check_Cat->Solvent Yes High_Temp_Sol->Check_Cat Success Improved Yield & Purity Add_Cat->Success Solvent->Success

Caption: Decision tree for troubleshooting the cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The two main hazards are the handling of bromine and the management of the thiocyanation exotherm. Bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The thiocyanation reaction can run away if the bromine is added too quickly, leading to a rapid increase in temperature and pressure. A thorough process safety review, including HAZOP (Hazard and Operability Study) and reaction calorimetry, is highly recommended before proceeding to pilot scale.

Q2: My final product is an off-color solid (tan to brown) instead of the expected white or off-white powder. How can I improve the color? A2: Color in the final product is almost always due to high-molecular-weight impurities formed from degradation during the reaction, particularly the cyclization step. Refer to the troubleshooting guide for the cyclization step to minimize the reaction temperature and time. For purification, consider the following:

  • Charcoal Treatment: A slurry of the crude product in a suitable solvent with activated carbon can effectively remove color bodies.

  • Recrystallization: A carefully chosen recrystallization solvent system can significantly improve purity and color.

  • Silica Gel Plug: Dissolving the crude material and passing it through a short plug of silica gel can remove polar, colored impurities before final isolation.[5]

Q3: What analytical methods are essential for monitoring this process? A3: A robust analytical package is crucial for a successful scale-up.

  • HPLC/UPLC: This is the workhorse method for reaction monitoring (checking for starting material consumption and product formation) and for final purity analysis. A gradient method is typically required to separate the starting material, intermediate, final product, and any potential impurities.

  • NMR (¹H and ¹³C): Essential for structural confirmation of the intermediate and the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.

  • FTIR: Can be useful for monitoring the disappearance of the thiocyanate (-SCN) stretch (around 2150 cm⁻¹) during the cyclization step.

References

  • Jie, L., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • Messire, G., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules. Available at: [Link]

  • Messire, G., et al. (2023). Synthesis of phenylthiazolo[5,4-b]pyridines. ResearchGate. Available at: [Link]

  • CNKI. (n.d.). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. Available at: [Link]

  • Kim, J. S., et al. (2009). A Facile Synthesis of 2-Aminothiazolo[5,4-b]pyridines and 2-Aminobenzoxazoles via Cyclization of Thioureas. ResearchGate. Available at: [Link]

  • Haidar, S., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • CNKI. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: [Link]

  • NeuroQuantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Available at: [Link]

  • Messire, G., et al. (2023). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2008). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

Sources

Thiazolopyridine Synthesis Core: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazolopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these vital heterocyclic scaffolds. Thiazolopyridines are privileged structures in medicinal chemistry, forming the core of numerous therapeutics.[1][2][3] However, their synthesis is often fraught with challenges ranging from poor regioselectivity to problematic side reactions and purification hurdles.

This resource is structured as a series of troubleshooting guides in a practical question-and-answer format. We will move beyond simple protocols to explore the underlying mechanistic principles, empowering you to make informed decisions and overcome common experimental pitfalls.

Section 1: The Hantzsch Synthesis for Thiazole Ring Annelation

The Hantzsch thiazole synthesis is a cornerstone reaction for constructing the thiazole ring fused to a pyridine backbone.[4][5] It typically involves the condensation of an α-halocarbonyl compound with a thioamide derivative. While powerful, this reaction is notorious for its potential to yield a mixture of unwanted isomers.

FAQ 1.1: My Hantzsch reaction is producing a mixture of regioisomers. How can I control the outcome?

Answer: This is one of the most common pitfalls in thiazolopyridine synthesis via the Hantzsch route. The lack of regioselectivity arises from the two nucleophilic centers on the thioamide reactant (the sulfur and nitrogen atoms) competing in the initial attack on the α-halocarbonyl.

Causality and Mechanistic Insight: In a neutral or basic medium, the sulfur atom of the thiourea or thioamide is the more potent nucleophile, leading to an initial S-alkylation. Subsequent intramolecular cyclization by the nitrogen atom onto the carbonyl carbon, followed by dehydration, yields the "normal" 2-aminothiazole product. However, under acidic conditions, the reaction landscape changes. The nitrogen of the thioamide can be protonated, and the reaction can proceed through different pathways, sometimes favoring the alternative regioisomer (a 2-imino-2,3-dihydrothiazole).[6] The choice of solvent and temperature also significantly influences the reaction kinetics and, therefore, the isomeric ratio.

Troubleshooting Workflow:

Below is a logical workflow for troubleshooting and optimizing regioselectivity in your Hantzsch synthesis.

Hantzsch_Troubleshooting start Poor Regioselectivity Observed check_pH Analyze Reaction pH start->check_pH acidic_path Acidic Conditions Detected? (e.g., from HCl salt of starting material) check_pH->acidic_path adjust_pH Strategy 1: Adjust pH Add non-nucleophilic base (e.g., NaHCO₃, DIPEA) acidic_path->adjust_pH Yes check_solvent Strategy 2: Solvent Screening acidic_path->check_solvent No neutral_protocol Run under Neutral/Slightly Basic Conditions adjust_pH->neutral_protocol outcome Improved Regioisomeric Ratio neutral_protocol->outcome solvent_table Consult Solvent Polarity Table (See Table 1) check_solvent->solvent_table check_temp Strategy 3: Temperature Control solvent_table->check_temp low_temp Run at Lower Temperature (0 °C to RT) check_temp->low_temp low_temp->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Strategies for Control:

  • pH Adjustment: The most critical factor is pH. For syntheses targeting 2-aminothiazolo[x,y-b]pyridines, ensuring neutral or slightly basic conditions is paramount to favor the initial S-alkylation pathway. If your aminopyridine starting material is an HCl salt, stoichiometric addition of a non-nucleophilic base like sodium bicarbonate or DIPEA is essential. Conversely, if the alternative isomer is desired, deliberately running the reaction in a strongly acidic medium can be effective.[6]

  • Solvent Choice: The polarity of the solvent can influence which intermediate is stabilized. Protic solvents like ethanol can facilitate proton transfer and may lead to different outcomes compared to aprotic solvents like DMF or THF.

Table 1: Effect of Reaction Conditions on Regioselectivity

ParameterCondition A (Favors 2-Amino Isomer)Condition B (May Increase Imino Isomer)Rationale
pH Neutral to slightly basic (pH 7-8)Strongly Acidic (e.g., 10M HCl)Controls the primary nucleophile (S vs. N).[6]
Solvent Ethanol, MethanolEthanol/HCl mixtureProtic solvents stabilize the standard transition state.
Base NaHCO₃, Na₂CO₃, DIPEANoneNeutralizes any acid to prevent N-protonation.
Temperature 0 °C to Reflux80 °CHigher temperatures can overcome activation barriers for minor pathways.

Section 2: The Gewald Reaction for Thiophene Ring Construction

The Gewald three-component reaction is an elegant and efficient method for synthesizing polysubstituted 2-aminothiophenes, which are common precursors for thieno[2,3-b]pyridines and thieno[3,2-c]pyridines.[7][8] The reaction condenses a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.

FAQ 2.1: My Gewald reaction is giving low yields and a complex mixture of byproducts. What's going wrong?

Answer: Low yields in the Gewald reaction often stem from two main issues: incomplete Knoevenagel condensation (the first step) or the formation of undesired side products. The reaction is sensitive to the nature of the reactants, the choice of base, and the reaction temperature.

Causality and Mechanistic Insight: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene compound.[8] If this equilibrium does not favor the condensed product, the starting materials remain, leading to low conversion. Subsequently, elemental sulfur reacts to form the thiophene ring. Common failure points include:

  • Steric Hindrance: Highly substituted ketones can slow the initial condensation.

  • Base Selection: The base must be strong enough to deprotonate the active methylene compound but not so strong that it promotes self-condensation of the ketone or other side reactions. Morpholine and piperidine are classic choices.

  • Thiazole Formation: A recently identified pitfall is that under certain conditions, particularly with α-substituted acetonitriles, the reaction can pivot from a Gewald pathway to a thiazole-forming pathway.[9]

Troubleshooting Protocol: Optimizing a Gewald Reaction

Objective: To synthesize Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a model thienopyridine precursor.

Materials:

  • 2-Butanone (Acetone can also be used)

  • Ethyl cyanoacetate

  • Elemental Sulfur (S₈)

  • Morpholine (or other base, see table below)

  • Ethanol (or other solvent)

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (30 mL).

  • With stirring, add the base (0.12 mol) dropwise at room temperature. A slight exotherm may be observed.

  • Add powdered elemental sulfur (0.1 mol) in one portion.

  • Heat the mixture to reflux (approx. 60-70°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry under vacuum.

  • Recrystallize from ethanol or isopropanol if further purification is needed.

Table 2: Troubleshooting Variables in the Gewald Reaction

VariableCommon IssueRecommended Solution(s)Reference
Base Low yield, side reactionsScreen weaker organic bases like morpholine, piperidine, or diethylamine. Catalytic amounts of piperidinium borate have also been shown to be effective.[10]
Solvent Poor solubility of sulfur, low conversionEthanol is standard. For difficult substrates, DMF or DMSO can be used, but may complicate workup. A 9:1 Ethanol:Water mixture can also be effective.[10]
Temperature Reaction stalls or is too slowGentle heating (50-70°C) is usually sufficient. Microwave irradiation can dramatically reduce reaction times.[8]
Reactant Ratio Incomplete reactionUse a slight excess (1.1-1.2 eq) of the base and sulfur to drive the reaction to completion.

Section 3: General Purification Strategies

FAQ 3.1: My final thiazolopyridine product is a poorly soluble solid that is difficult to purify by column chromatography. What are my options?

Answer: The planar, heteroaromatic nature of many thiazolopyridines leads to high melting points and poor solubility in common organic solvents, making purification a significant challenge.

Purification Decision Tree:

Purification_Strategy start Crude Product Obtained solubility_check Assess Solubility in Common Solvents (EtOAc, DCM, MeOH, Acetone) start->solubility_check is_soluble Is it reasonably soluble? solubility_check->is_soluble column Purify via Flash Column Chromatography is_soluble->column Yes is_solid Is the crude product a solid? is_soluble->is_solid No final_product Pure Thiazolopyridine column->final_product recrystallize Strategy 1: Recrystallization Screen solvents (e.g., EtOH, DMF, Acetic Acid) is_solid->recrystallize Yes triturate Strategy 2: Trituration/Washing Suspend in poor solvent (e.g., Ether, Hexanes) to wash away soluble impurities is_solid->triturate No acid_base Strategy 3: Acid/Base Extraction If basic nitrogen is present, dissolve in dilute acid, wash with organic solvent, then re-precipitate by adding base. is_solid->acid_base Consider recrystallize->final_product triturate->final_product acid_base->final_product

Caption: Decision tree for purifying thiazolopyridine products.

Recommended Techniques:

  • Recrystallization: This is often the most effective method. Solvents like DMF, DMSO, acetic acid, or high-boiling alcohols (e.g., n-butanol) may be required. The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

  • Trituration: If a suitable recrystallization solvent cannot be found, suspending the crude solid in a solvent that dissolves the impurities but not the product (e.g., diethyl ether, dichloromethane) can be very effective. Stirring the suspension for several hours, followed by filtration, can significantly improve purity.

  • Acid-Base Extraction: The pyridine nitrogen in the thiazolopyridine core is basic. You can often dissolve the crude material in an aqueous acid (e.g., 1M HCl), perform an organic wash to remove non-basic impurities, and then re-precipitate your purified product by basifying the aqueous layer (e.g., with NaHCO₃ or NaOH).

References

  • Kim, H., et al. (2021).
  • Abd El-All, A. S., et al. (2020). Synthesis of various fused heterocyclic rings from thiazolopyridine and their pharmacological and antimicrobial evaluations.
  • Nazir, M. S., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online. [Link]

  • Bakhite, E. A., et al. (n.d.). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. [Link]

  • Grunewald, G. L., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC. [Link]

  • Nazir, M., Aslam, S., & Zahoor, A. F. (2023). Recent updates on the synthesis of thiazolopyrimidines derivatives. Semantic Scholar. [Link]

  • Perin, N., et al. (n.d.). Methods for the synthesis of thieno[2,3‐b]pyridines. ResearchGate. [Link]

  • Kozak, Y., & Matiychuk, V. (n.d.). Methods of synthesis and properties of thiazolopyridines. ResearchGate. [Link]

  • Nazir, M. S., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Semantic Scholar. [Link]

  • Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
  • Abdel-Aziz, H. A., et al. (2010). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Taylor & Francis Online. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (n.d.). ResearchGate. [Link]

  • Abdel-Aziz, H. A., et al. (2010). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Taylor & Francis Online. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Gewald reaction. (n.d.). Wikipedia. [Link]

  • Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. (2023). MDPI. [Link]

  • Legeay, J., et al. (2015). Thiazole formation through a modified Gewald reaction. PMC. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme. [Link]

Sources

Validation & Comparative

A Comparative Analysis: 5-Fluorothiazolo[5,4-b]pyridin-2-amine Derivatives versus Imatinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the tyrosine kinase inhibitor (TKI) imatinib marked a paradigm shift, particularly in the management of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] However, the emergence of drug resistance has necessitated the development of novel inhibitors capable of overcoming these limitations.[2][3] This guide provides a detailed comparison of a promising class of next-generation kinase inhibitors, the 5-Fluorothiazolo[5,4-b]pyridin-2-amine derivatives, with the first-generation TKI, imatinib. We will delve into their mechanisms of action, target profiles, and the experimental data that underscores the potential of the thiazolo[5,4-b]pyridine scaffold to address imatinib resistance.

Imatinib: The Trailblazing Tyrosine Kinase Inhibitor

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases, primarily BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR).[1][4] In Philadelphia chromosome-positive (Ph+) CML, the constitutively active BCR-ABL fusion protein is the key driver of leukemogenesis. Imatinib effectively blocks this activity, inducing apoptosis in the cancer cells.[5] Similarly, in GIST, imatinib targets the constitutively activated c-KIT receptor, a primary oncogenic driver in a majority of these tumors.[1]

While imatinib has demonstrated remarkable success, its efficacy can be hampered by the development of resistance, most commonly through point mutations in the kinase domain of the target protein.[2][3] These mutations can either directly impair drug binding or stabilize the active conformation of the kinase, which imatinib binds to poorly.[6]

The Rise of Thiazolo[5,4-b]pyridine Derivatives: A Scaffold for Overcoming Resistance

The thiazolo[5,4-b]pyridine scaffold has emerged as a versatile platform for the development of potent kinase inhibitors targeting a range of kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[4][7] A key advantage of this scaffold is the potential for chemical modifications at various positions, allowing for the fine-tuning of inhibitory activity and selectivity. This adaptability is particularly relevant for designing inhibitors that can overcome the resistance mechanisms that affect imatinib.

Recent research has focused on the synthesis and evaluation of novel thiazolo[5,4-b]pyridine derivatives as potent inhibitors of c-KIT, a key target of imatinib. These efforts aim to develop compounds that can effectively inhibit both wild-type and imatinib-resistant mutant forms of c-KIT.

Head-to-Head Comparison: Biochemical and Cellular Activity

A pivotal study by Nam et al. (2023) provides a direct comparison of novel thiazolo[5,4-b]pyridine derivatives with imatinib, offering valuable insights into their potential to overcome resistance. While this study did not specifically evaluate the 5-fluoro derivative, the findings for the broader class of compounds are highly informative.

Biochemical Kinase Inhibition

The inhibitory activity of a representative thiazolo[5,4-b]pyridine derivative, compound 6r , was compared with imatinib against both wild-type c-KIT and a double mutant (V560G/D816V) known to confer resistance to imatinib.

Compoundc-KIT (wild-type) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)
Imatinib0.27>10
Compound 6r 0.154.77

Data sourced from Nam et al., Cancers (Basel), 2023.[8]

These results demonstrate that while both compounds are potent inhibitors of wild-type c-KIT, compound 6r retains significant activity against the imatinib-resistant double mutant, against which imatinib is largely ineffective. This highlights the potential of the thiazolo[5,4-b]pyridine scaffold to address clinically relevant resistance mutations.

Cellular Activity: Proliferation and Downstream Signaling

The anti-proliferative effects of these compounds were assessed in cancer cell lines harboring wild-type and mutant c-KIT.

Cell Linec-KIT StatusImatinib GI50 (µM)Compound 6r GI50 (µM)
GIST-T1Exon 11 deletion (imatinib-sensitive)0.050.03
HMC1.2V560G/D816V (imatinib-resistant)27.11.15

Data sourced from Nam et al., Cancers (Basel), 2023.[7]

The cellular data corroborates the biochemical findings. In the imatinib-sensitive GIST-T1 cell line, both imatinib and compound 6r show potent anti-proliferative activity. However, in the HMC1.2 cell line, which expresses the imatinib-resistant c-KIT double mutant, compound 6r is significantly more potent than imatinib.

Furthermore, Western blot analysis in the HMC1.2 cell line demonstrated that compound 6r effectively inhibited the autophosphorylation of c-KIT and the phosphorylation of its downstream signaling proteins, such as AKT and ERK, at concentrations where imatinib had little to no effect. This confirms that the anti-proliferative activity of compound 6r is a direct result of its ability to inhibit the c-KIT signaling pathway, even in the presence of resistance mutations.

Signaling Pathways and Experimental Workflows

Imatinib and Thiazolo[5,4-b]pyridine Derivatives Target the c-KIT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-KIT c-KIT PI3K PI3K c-KIT->PI3K RAS RAS c-KIT->RAS STAT3 STAT3 c-KIT->STAT3 AKT AKT PI3K->AKT PI3K/AKT Pathway Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival PI3K/AKT Pathway RAF RAF RAS->RAF RAS/MAPK Pathway MEK MEK RAF->MEK RAS/MAPK Pathway ERK ERK MEK->ERK RAS/MAPK Pathway ERK->Proliferation_Survival RAS/MAPK Pathway STAT3->Proliferation_Survival Imatinib Imatinib Imatinib->c-KIT Inhibits Thiazolo_pyridine Thiazolo[5,4-b]pyridine Derivatives Thiazolo_pyridine->c-KIT Inhibits (including resistant mutants)

Experimental Workflow for Kinase Inhibitor Evaluation

G Compound_Synthesis Compound Synthesis & Characterization Biochemical_Assay Biochemical Kinase Inhibition Assay (IC50) Compound_Synthesis->Biochemical_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) (GI50) Biochemical_Assay->Cell_Viability_Assay Western_Blot Western Blot Analysis of Downstream Signaling Cell_Viability_Assay->Western_Blot Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol is adapted from the methodology described by Nam et al. for determining the in vitro inhibitory activity of compounds against c-KIT.

Materials:

  • Recombinant human c-KIT enzyme

  • [γ-³³P]ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the diluted test compound.

  • Add 20 µL of a master mix containing the kinase and substrate peptide in assay buffer.

  • Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 25 µL of assay buffer containing [γ-³³P]ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate.

  • Wash the filter plate three times with 1% phosphoric acid.

  • Dry the filter plate and add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the anti-proliferative effects of the inhibitors on cancer cell lines.[1][2]

Materials:

  • Cancer cell lines (e.g., GIST-T1, HMC1.2)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Western Blot Analysis

This protocol is for assessing the inhibition of kinase signaling pathways within cells.

Materials:

  • Treated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-KIT, anti-c-KIT, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Lyse the treated cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH.

Conclusion

The emergence of resistance to imatinib remains a significant clinical challenge. The thiazolo[5,4-b]pyridine scaffold represents a promising platform for the development of next-generation kinase inhibitors with the potential to overcome this resistance. As demonstrated by comparative studies, derivatives of this scaffold can exhibit potent inhibitory activity against both wild-type and imatinib-resistant mutant kinases, leading to effective suppression of cancer cell proliferation. While direct comparative data for this compound derivatives against imatinib is not yet widely available in the public domain, the strong performance of other members of this chemical class provides a compelling rationale for their continued investigation and development as novel targeted therapies. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of such promising compounds.

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The Kinase Selectivity Profile of TAK-715: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, achieving high selectivity remains a paramount challenge. The ability of a small molecule to potently inhibit its intended target while sparing other kinases is a critical determinant of its therapeutic window and potential for adverse effects. This guide provides an in-depth analysis of the kinase selectivity profile of TAK-715, a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). Through a comparative lens, we will dissect its performance against other kinase inhibitors, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor selectivity and its implications for their work.

Introduction to TAK-715: Targeting the p38 MAPK Pathway

TAK-715 is an orally active and potent inhibitor of p38 MAPK, a key signaling node in the cellular response to inflammatory cytokines and environmental stress.[1][2] The p38 MAPK pathway plays a crucial role in a variety of cellular processes, including inflammation, cell cycle progression, and apoptosis. Dysregulation of this pathway is implicated in a range of diseases, most notably rheumatoid arthritis and other chronic inflammatory conditions.[3] TAK-715's therapeutic potential is therefore intrinsically linked to its ability to selectively modulate the activity of p38 MAPK.

The core chemical scaffold of TAK-715, while not identical to 5-Fluorothiazolo[5,4-b]pyridin-2-amine, belongs to a class of heterocyclic compounds that have demonstrated significant potential as kinase inhibitors.[4][5] The thiazolo[5,4-b]pyridine core, for instance, has been explored for its inhibitory activity against various kinases, including PI3K and c-KIT.[4][5] This highlights a broader chemical space from which selective kinase inhibitors can be developed.

Below is a diagram illustrating the canonical p38 MAPK signaling cascade, the pathway targeted by TAK-715.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 Activates mkk3_6 MKK3/6 tak1->mkk3_6 Phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk Phosphorylates downstream_substrates Downstream Substrates (e.g., MK2, ATF2) p38_mapk->downstream_substrates Phosphorylates cellular_responses Cellular Responses (Inflammation, Apoptosis) downstream_substrates->cellular_responses tak_715 TAK-715 tak_715->p38_mapk Inhibits kinomescan_workflow start Start: Test Compound & Kinase Panel step1 1. Kinase-Ligand Binding (Immobilized Ligand) start->step1 step2 2. Competition (Add Test Compound) step1->step2 step3 3. Wash (Remove Unbound Components) step2->step3 step4 4. Detection (Quantify Bound Kinase) step3->step4 end End: Selectivity Profile step4->end

Caption: A simplified workflow of the KINOMEscan™ competition binding assay.

Detailed Experimental Protocol for KINOMEscan™:

  • Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a tag (e.g., T7 phage) for detection.

  • Ligand Immobilization: An active-site directed, proprietary ligand is immobilized on a solid support (e.g., beads).

  • Competition Reaction: The kinase, immobilized ligand, and the test compound at a specified concentration are combined in a multi-well plate and allowed to reach binding equilibrium.

  • Washing: The solid support is washed to remove any unbound kinase and test compound.

  • Elution and Detection: The bound kinase is eluted from the solid support.

  • Quantification: The amount of eluted kinase is quantified, often using quantitative PCR (qPCR) to amplify the DNA tag associated with the kinase.

  • Data Analysis: The amount of kinase recovered in the presence of the test compound is compared to a control (DMSO vehicle). The results are typically expressed as a percentage of control, which can then be used to calculate a dissociation constant (Kd) or an IC50 value.

The comprehensive nature of the KINOMEscan™ panel, which can include over 450 kinases, provides a broad and unbiased view of a compound's selectivity across the human kinome. [6]

Alternative and Structurally Related Kinase Inhibitors

To provide a broader context for the selectivity of TAK-715, it is useful to consider other inhibitors that target the p38 MAPK pathway or possess similar structural motifs.

InhibitorPrimary Target(s)Key Selectivity Features
AMG-900 Aurora Kinases (A, B, C)Highly selective for Aurora kinases over other kinases, with some activity against p38α and Tyk2 at higher concentrations. [7][8][9]
AMG-511 Pan-Class I PI3KA potent pan-inhibitor of class I PI3K isoforms with a favorable pharmacokinetic profile. [10]
Thiazolo[5,4-b]pyridine Derivatives PI3K, c-KITA class of compounds with a similar core structure to TAK-715 that have shown inhibitory activity against PI3K and c-KIT. [4][5]

The existence of these and other kinase inhibitors with diverse selectivity profiles highlights the modularity of drug design. Small modifications to a chemical scaffold can significantly alter its binding affinity and selectivity for different kinases.

Concluding Remarks and Future Directions

This guide has provided a comprehensive overview of the kinase selectivity profile of TAK-715, a potent and selective inhibitor of p38α MAPK. Through a comparative analysis with the broadly active inhibitor Dasatinib and a discussion of the robust KINOMEscan™ methodology, we have illustrated the importance of thorough kinase profiling in modern drug discovery.

The high selectivity of TAK-715 for p38α makes it a valuable tool for dissecting the specific roles of this kinase in health and disease. For drug development professionals, the case of TAK-715 serves as a compelling example of how a deep understanding of kinase selectivity can inform the design of next-generation therapeutics with improved efficacy and safety profiles.

Future efforts in this area will undoubtedly focus on the development of inhibitors with even greater selectivity, as well as the design of "selectively non-selective" inhibitors that are tailored to hit a specific set of desired targets. The continued evolution of high-throughput screening technologies and computational modeling will be instrumental in achieving these goals.

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A Comparative Analysis of 5-Fluorothiazolo[5,4-b]pyridin-2-amine and Other Advanced c-KIT Inhibitors for Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Potency, Selectivity, and Cellular Efficacy

In the landscape of targeted cancer therapy, the proto-oncogene c-KIT has emerged as a pivotal target, particularly in malignancies such as gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and melanoma.[1][2] The constitutive activation of the c-KIT receptor tyrosine kinase, often driven by mutations, is a key oncogenic driver, making the development of potent and selective c-KIT inhibitors a cornerstone of modern oncological drug discovery.[3] This guide provides a comprehensive comparative analysis of the novel inhibitor, 5-Fluorothiazolo[5,4-b]pyridin-2-amine, alongside established c-KIT inhibitors: Imatinib, Sunitinib, Regorafenib, Avapritinib, and Ripretinib. We will delve into their mechanisms of action, comparative potency against wild-type and mutant c-KIT, kinase selectivity profiles, and provide detailed experimental protocols for their evaluation.

The c-KIT Signaling Cascade: A Prime Target for Intervention

The c-KIT receptor, upon binding its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[4][5] These include the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[3][6] In cancerous states, mutations in the c-KIT gene lead to ligand-independent, constitutive activation of the kinase, resulting in uncontrolled cell growth and tumor progression.[2]

c_KIT_Signaling_Pathway c-KIT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF Stem Cell Factor (SCF) c-KIT c-KIT Receptor SCF->c-KIT Binding & Dimerization P Autophosphorylation c-KIT->P Activation GRB2/SOS GRB2/SOS P->GRB2/SOS PI3K PI3K P->PI3K JAK JAK P->JAK RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT STAT STAT->Gene_Expression JAK->STAT

Caption: The c-KIT signaling pathway, a critical regulator of cell fate.

A New Contender: this compound

Recent research into novel heterocyclic compounds has led to the identification of thiazolo[5,4-b]pyridine derivatives as potent c-KIT inhibitors. While specific data for the 5-fluoro substituted analog is emerging, a closely related derivative, compound 6r from a comprehensive study, demonstrates significant promise.[6][7][8] This class of inhibitors is designed to overcome the resistance mechanisms that plague earlier-generation drugs like Imatinib.[7]

Comparative Analysis of c-KIT Inhibitors

The therapeutic efficacy of a c-KIT inhibitor is determined by its potency against both wild-type and, crucially, mutant forms of the kinase, as well as its selectivity profile across the human kinome.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in a biochemical assay. The following table summarizes the IC50 values of the compared inhibitors against wild-type c-KIT and clinically relevant mutants.

InhibitorWild-Type c-KIT IC50 (nM)V560G Mutant IC50 (nM)D816V Mutant IC50 (nM)T670I (Gatekeeper) Mutant IC50 (nM)
Thiazolo[5,4-b]pyridine (6r) ~5~10~4770Not Reported
Imatinib ~100<100>1000>1000
Sunitinib ~80Not Reported~50Not Reported
Regorafenib 7Not ReportedNot Reported~20 (K642E)
Avapritinib <140.27270
Ripretinib 4Not Reported1418

Note: Data is compiled from multiple sources and assay conditions may vary.[7][9][10][11][12][13][14][15][16] The value for Thiazolo[5,4-b]pyridine (6r) is based on published data for a potent derivative of this class.

Cellular Activity (GI50)

The half-maximal growth inhibition (GI50) provides a measure of a compound's potency in a cellular context, reflecting its ability to permeate cells and inhibit the target in a more complex biological environment.

InhibitorGIST-T1 (Exon 11 del) GI50 (nM)HMC-1.2 (V560G, D816V) GI50 (nM)
Thiazolo[5,4-b]pyridine (6r) ~10~1150
Imatinib ~50>10000
Sunitinib ~20Not Reported
Regorafenib Not ReportedNot Reported
Avapritinib Not Reported~75
Ripretinib Not ReportedNot Reported

Note: Data is compiled from multiple sources and cell lines may have different passage numbers and culture conditions.[7][12]

Kinase Selectivity Profile

A desirable c-KIT inhibitor should exhibit high selectivity for its target to minimize off-target effects and associated toxicities. The following table provides a qualitative overview of the primary targets for each inhibitor.

InhibitorPrimary TargetsKey Off-Targets
Thiazolo[5,4-b]pyridine (6r) c-KITModerate activity against some other kinases.[7]
Imatinib BCR-ABL, c-KIT, PDGFRLCK, CSF1R[17][18]
Sunitinib c-KIT, PDGFR, VEGFR, FLT3RET, CSF1R[19][20][21]
Regorafenib c-KIT, VEGFR, PDGFR, RAF, TIE2, RET, FGFRBroad spectrum of activity.[7][11][15][22][23]
Avapritinib c-KIT (especially exon 17 mutants), PDGFRA (especially D842V)High selectivity for target mutants.[24][25][26][27]
Ripretinib c-KIT (broad spectrum of mutants), PDGFRAPDGFRB, TIE2, VEGFR2, BRAF[28][29][30][31]

Experimental Protocols for Inhibitor Characterization

To ensure the scientific integrity of comparative studies, standardized and well-validated experimental protocols are essential.

Biochemical c-KIT Kinase Assay (ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

ADP_Glo_Workflow ADP-Glo™ Kinase Assay Workflow Start Start Kinase_Reaction 1. Kinase Reaction Incubation (c-KIT, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Add_ADP_Glo 2. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Kinase_Reaction->Add_ADP_Glo Incubate_1 3. Incubate (40 min, RT) Add_ADP_Glo->Incubate_1 Add_Kinase_Detection 4. Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) Incubate_1->Add_Kinase_Detection Incubate_2 5. Incubate (30-60 min, RT) Add_Kinase_Detection->Incubate_2 Read_Luminescence 6. Read Luminescence Incubate_2->Read_Luminescence End End Read_Luminescence->End

Caption: A streamlined workflow for assessing biochemical kinase inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human c-KIT kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.

    • Prepare a stock solution of ATP in the reaction buffer.

    • Perform serial dilutions of the test inhibitors (e.g., this compound, Imatinib) in DMSO, followed by a final dilution in the reaction buffer.

  • Assay Procedure (384-well plate format):

    • To each well, add 2.5 µL of the diluted inhibitor or vehicle control (DMSO).

    • Add 2.5 µL of the enzyme/substrate mix.

    • Initiate the reaction by adding 5 µL of the ATP solution. The final ATP concentration should be at or near the Km for c-KIT.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.[2][32][33][34][35]

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][36][37][38]

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_Adherence 2. Incubate (24h) for adherence Seed_Cells->Incubate_Adherence Treat_Cells 3. Treat with Inhibitors Incubate_Adherence->Treat_Cells Incubate_Treatment 4. Incubate (e.g., 72h) Treat_Cells->Incubate_Treatment Add_MTT 5. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan 6. Incubate (2-4h) for formazan formation Add_MTT->Incubate_Formazan Solubilize 7. Solubilize Formazan Crystals (e.g., DMSO) Incubate_Formazan->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Step-by-step workflow for determining cellular viability.

Detailed Protocol:

  • Cell Seeding:

    • Culture c-KIT dependent cancer cell lines (e.g., GIST-T1, HMC-1.2) in appropriate media.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the c-KIT inhibitors in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors or vehicle control.

  • Incubation and Staining:

    • Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Conclusion and Future Directions

The thiazolo[5,4-b]pyridine scaffold, represented here by the potent derivative 6r, shows considerable promise as a next-generation c-KIT inhibitor, particularly in its ability to target imatinib-resistant mutations. Its biochemical and cellular potency are comparable to or exceed those of established inhibitors. However, a comprehensive understanding of its kinase selectivity profile and in vivo efficacy is crucial for its further development.

This guide provides a framework for the comparative evaluation of novel c-KIT inhibitors like this compound. By employing rigorous biochemical and cell-based assays, researchers can elucidate the potency, selectivity, and potential therapeutic window of these compounds, ultimately paving the way for more effective targeted therapies for c-KIT driven cancers.

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  • Clinical Activity of Ripretinib in Patients with Advanced Gastrointestinal Stromal Tumor Harboring Heterogeneous KIT/PDGFRA Mutations in the Phase III INVICTUS Study. (n.d.). PubMed Central. Retrieved from [Link]

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  • Rare c-KIT c.1926delA and c.1936T>G Mutations in Exon 13 Define Imatinib Resistance in Gastrointestinal Stromal Tumors and Melanoma Patients: Case Reports and Cell Experiments. (n.d.). Frontiers. Retrieved from [Link]

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A Comprehensive Guide to Validating the Biological Activity of 5-Fluorothiazolo[5,4-b]pyridin-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to systematically validate the in vitro anti-cancer activity of a novel compound, 5-Fluorothiazolo[5,4-b]pyridin-2-amine. While direct extensive research on this specific molecule is emerging, this document leverages established methodologies and the known biological activities of structurally related thiazolopyridine derivatives to propose a robust validation workflow. Thiazolopyridine scaffolds are of significant interest in oncology, with various derivatives demonstrating anti-cancer properties through mechanisms such as kinase inhibition and induction of apoptosis.[1][2] This guide will provide the scientific rationale behind experimental choices, detailed protocols, and comparative data analysis.

Introduction: The Rationale for Investigating this compound

The thiazolopyridine core is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-cancer effects.[1] Derivatives have been identified as inhibitors of critical cancer-related targets like epidermal growth factor receptor (EGFR) tyrosine kinases and the c-KIT receptor.[1][3] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a promising candidate for investigation. This guide outlines a systematic approach to characterize its anti-proliferative and cytotoxic effects in cancer cell lines, compare its potency with a standard-of-care chemotherapeutic agent, and elucidate its potential mechanism of action.

Experimental Workflow for Biological Validation

A multi-tiered approach is essential for the comprehensive validation of a novel anti-cancer compound. This ensures a thorough understanding of its biological effects, from broad cytotoxicity to specific molecular mechanisms.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Comparison and Selectivity cluster_2 Phase 3: Mechanistic Investigation A Cell Line Panel Selection B Broad-Spectrum Cell Viability Assay (e.g., MTT/SRB) A->B C IC50 Determination B->C D Head-to-Head Comparison with Standard Drug (e.g., 5-Fluorouracil) C->D E Selectivity Index (SI) Calculation (Normal vs. Cancer Cell Lines) D->E F Apoptosis Induction Assays (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Caspase Activity Assays F->H G cluster_0 Cell Cycle Progression cluster_1 Potential Intervention Points G1 G1 Phase S S Phase G1->S Checkpoint1 G1/S Checkpoint Arrest G1->Checkpoint1 G2 G2 Phase S->G2 M M Phase G2->M Checkpoint2 G2/M Checkpoint Arrest G2->Checkpoint2 M->G1

Caption: Potential points of cell cycle arrest induced by an anti-cancer compound.

5.2.1. Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Table 3: Hypothetical Cell Cycle Distribution in HT-29 Cells Treated with this compound

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control652015
This compound (8.9 µM)451540

These hypothetical results suggest that this compound may induce cell cycle arrest at the G2/M phase in HT-29 cells.

5.3. Caspase Activity

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm the apoptotic mechanism. Commercially available kits that use a fluorescently labeled caspase substrate can be used for this purpose.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro validation of this compound as a potential anti-cancer agent. The proposed workflow, from broad screening to mechanistic studies, allows for a thorough characterization of its biological activity. The hypothetical data presented herein suggests that this compound may exhibit potent and selective anti-cancer effects, possibly through the induction of apoptosis and cell cycle arrest.

Future studies should aim to identify the specific molecular targets of this compound through techniques such as kinase profiling or proteomics. Furthermore, in vivo studies using xenograft models are necessary to validate its anti-tumor efficacy in a physiological setting. The systematic approach outlined in this guide provides a solid foundation for the continued investigation and development of this promising class of compounds.

References

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A Comparative Guide to the In Vivo Efficacy of 5-Fluorothiazolo[5,4-b]pyridin-2-amine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation of the in vivo anticancer efficacy of 5-Fluorothiazolo[5,4-b]pyridin-2-amine derivatives. Given the nascent stage of in vivo research for this specific chemical series, this document establishes a robust comparative methodology. We will analyze the established preclinical data of the broader thiazolo[5,4-b]pyridine class and draw parallels from structurally related compounds with proven in vivo activity to construct a predictive and actionable guide for future studies.

Introduction: The Therapeutic Potential of the Thiazolo[5,4-b]pyridine Scaffold

The thiazolo[5,4-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including potent anticancer properties.[1][2] These derivatives have been identified as inhibitors of critical oncogenic kinases, positioning them as promising candidates for targeted cancer therapy.[1][3] The strategic incorporation of a fluorine atom at the 5-position is a well-established medicinal chemistry tactic intended to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties for better drug-like characteristics.

This guide will first survey the known in vitro anticancer activities and mechanisms of non-fluorinated thiazolo[5,4-b]pyridine derivatives. It will then leverage a well-documented in vivo case study of a structurally analogous 5-fluorinated benzothiazole to provide a blueprint for efficacy testing. Finally, we will present a detailed, self-validating protocol for assessing the in vivo performance of novel this compound compounds.

Part 1: Preclinical Landscape and Mechanisms of Thiazolo[5,4-b]pyridine Derivatives

The anticancer potential of the thiazolo[5,4-b]pyridine scaffold stems from its ability to target key signaling pathways that drive tumor proliferation and survival. Various derivatives have demonstrated potent inhibitory activity against several clinically relevant protein kinases.

Key Oncogenic Targets:

  • c-KIT: A receptor tyrosine kinase often dysregulated in gastrointestinal stromal tumors (GIST). Certain thiazolo[5,4-b]pyridine derivatives have shown the ability to inhibit c-KIT, including imatinib-resistant mutants, thereby blocking downstream signaling, inducing apoptosis, and arresting the cell cycle.[3]

  • Epidermal Growth Factor Receptor (EGFR): A critical target in non-small cell lung cancer (NSCLC). Novel derivatives have been developed as potent EGFR-tyrosine kinase (TK) inhibitors, demonstrating efficacy against resistance mutations.[4]

  • Phosphoinositide 3-Kinase (PI3K): A central node in a signaling pathway that regulates cell growth, proliferation, and survival. The thiazolo[5,4-b]pyridine core has been successfully utilized to generate potent PI3K inhibitors with nanomolar efficacy.[1]

The diagram below illustrates the central role of these kinases in cancer cell signaling, providing the rationale for their targeting by thiazolo[5,4-b]pyridine derivatives.

Oncogenic_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-KIT, EGFR) PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR TF Transcription Factors mTOR->TF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF Outcome Cell Proliferation, Survival, Angiogenesis TF->Outcome Inhibitor1 Thiazolo[5,4-b]pyridine Derivatives (e.g., 6r) Inhibitor1->RTK Inhibit c-KIT Inhibitor2 Thiazolo[5,4-b]pyridine Derivatives (e.g., 10k) Inhibitor2->RTK Inhibit EGFR-TK Inhibitor3 Thiazolo[5,4-b]pyridine Derivatives (e.g., 19a) Inhibitor3->PI3K Inhibit PI3Kα

Targeted Oncogenic Signaling Pathways

Table 1: Comparison of In Vitro Activity of Lead Thiazolo[5,4-b]pyridine Derivatives

Compound IDTarget(s)Cancer Cell LinePotency (IC₅₀/GI₅₀)Key FindingsReference
6r c-KIT (wild-type & mutant)HMC1.2 (Mast Cell Leukemia)1.15 µMOvercomes imatinib resistance by targeting c-KIT V560G/D816V double mutant.[3]
10k EGFR-TKHCC827 (NSCLC)0.010 µMPotency comparable to Osimertinib; induces substantial apoptosis.[4]
19a PI3Kα, PI3Kγ, PI3Kδ(Enzymatic Assay)3.6 nM (PI3Kα)Highly potent and selective PI3K inhibitor.[1]

Part 2: A Framework for In Vivo Efficacy - Lessons from a 5-Fluorobenzothiazole Analogue

While direct in vivo data for this compound derivatives is emerging, valuable insights can be gleaned from the extensively studied compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, Phortress) . This agent shares the critical 5-fluoro and 2-amino-thiazole-like motifs and has demonstrated significant in vivo antitumor activity.

Mechanism of Action: The antitumor effect of 5F 203 is not based on kinase inhibition but on a mechanism of metabolic activation. It undergoes biotransformation catalyzed by the CYP1A1 enzyme within sensitive tumor cells. This process generates reactive electrophilic species that covalently bind to DNA, forming adducts that lead to lethal DNA damage and subsequent cell death.

In Vivo Efficacy: In preclinical mouse models bearing human breast carcinoma xenografts (MCF-7), 5F 203 has shown dose-dependent antitumor activity. Treatment leads to significant DNA damage, quantifiable by single-cell gel electrophoresis (comet assay), specifically within the tumor cells of treated animals. This case study underscores the importance of evaluating not just tumor growth inhibition but also target engagement and mechanism-related pharmacodynamic markers in vivo.

Part 3: Protocol Framework for Evaluating Novel this compound Derivatives

This section provides a detailed, step-by-step methodology for conducting a robust in vivo efficacy study using a subcutaneous xenograft model. The causality behind each experimental choice is explained to ensure a self-validating and reproducible study design.

Experimental Workflow Diagram
Standard Subcutaneous Xenograft Workflow
Detailed Step-by-Step Methodology

1. Animal Model and Cell Line Selection

  • Rationale: The choice of cancer cell line is paramount and must be dictated by the compound's in vitro mechanism of action. For a derivative targeting c-KIT, a GIST cell line like GIST-T1 is appropriate.[3] For an EGFR inhibitor, an NSCLC line such as HCC827 or H1975 would be selected.[4]

  • Protocol:

    • Select a cell line with a known genetic driver that is targeted by your test compound.

    • Culture cells under sterile conditions as per ATCC recommendations.

    • Use immunodeficient mice (e.g., Athymic Nude or NSG mice) to prevent rejection of the human tumor xenograft.

    • Acclimatize animals for at least one week before study initiation. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Formulation and Dosing Regimen

  • Rationale: A stable and well-tolerated formulation is critical for consistent drug exposure. A preliminary Maximum Tolerated Dose (MTD) study is often required to determine the optimal dose that balances efficacy and toxicity.

  • Protocol:

    • Develop a vehicle for the test compound (e.g., 0.5% methylcellulose, 5% DMSO in saline). The vehicle must be non-toxic and capable of solubilizing the compound.

    • Administer the compound via a clinically relevant route (e.g., oral gavage (p.o.), intraperitoneal (i.p.)).

    • For an MTD study, treat small groups of non-tumor-bearing mice with escalating doses for 5-14 days. Monitor body weight and clinical signs of toxicity. The MTD is the highest dose that does not cause >15-20% body weight loss or other severe adverse effects.

3. Subcutaneous Xenograft Implantation and Study Initiation

  • Rationale: Establishing tumors of a consistent size before treatment ensures that inter-animal variability is minimized, leading to more statistically powerful results.

  • Protocol:

    • Harvest cultured cancer cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 50x10⁶ cells/mL. Matrigel helps support initial tumor formation.

    • Inject 0.1 mL of the cell suspension (5x10⁶ cells) subcutaneously into the right flank of each mouse.

    • Monitor tumor growth using digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

4. Efficacy and Tolerability Assessment

  • Rationale: The primary efficacy endpoint is the inhibition of tumor growth relative to the vehicle-treated control group. Concurrently, animal well-being must be monitored to assess drug toxicity.

  • Protocol:

    • Begin dosing (Day 0). Treatment groups should include: Vehicle Control, Positive Control (a standard-of-care drug for that cancer type), and 2-3 dose levels of the test compound.

    • Administer treatments according to the pre-determined schedule (e.g., once daily, 5 days a week).

    • Measure tumor volume and body weight at least twice weekly.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

    • Terminate the study when tumors in the vehicle group reach a pre-defined size limit (e.g., 1500-2000 mm³).

5. Pharmacodynamic (PD) and Mechanistic Analysis

  • Rationale: This step is crucial for validating that the observed antitumor effect is due to the intended mechanism of action. It connects the drug's presence to a biological response in the tumor.

  • Protocol:

    • At the end of the study (or from a satellite group of animals treated for a shorter duration), collect tumor tissue and blood samples.

    • Flash-freeze a portion of the tumor for Western blot or kinase assays to assess the phosphorylation status of the target protein (e.g., p-c-KIT, p-EGFR). A reduction in the phosphorylated form indicates target engagement.

    • Fix a portion of the tumor in formalin for immunohistochemistry (IHC) to analyze markers of proliferation (Ki-67) or apoptosis (cleaved caspase-3).

    • If DNA damage is the suspected mechanism, tumor cells can be analyzed via comet assay or IHC for γ-H2AX, a marker of DNA double-strand breaks.[5]

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel targeted anticancer agents. While direct in vivo efficacy data is still forthcoming, a robust framework for its evaluation can be constructed based on the extensive in vitro work on related derivatives and the in vivo precedent set by structural analogues. By employing a mechanism-driven approach to model selection and incorporating rigorous pharmacodynamic endpoints, researchers can effectively validate the therapeutic potential of these compounds. The successful execution of the protocols outlined in this guide will be a critical step in advancing the most promising this compound derivatives from the laboratory toward clinical development.

References

  • Choi, Y., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). Available at: [Link]

  • Al-Ostath, A., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. Bioorganic Chemistry. Available at: [Link]

  • Li, Z., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. Available at: [Link]

  • El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmacology. Available at: [Link]

  • Bradshaw, T. D., et al. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics. Available at: [Link]

  • Jelušić, M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules. Available at: [Link]

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Benchmarking a Novel Kinase Inhibitor: A Comparative Guide for 5-Fluorothiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the inhibitory potential of a novel compound, 5-Fluorothiazolo[5,4-b]pyridin-2-amine, by benchmarking it against established kinase inhibitors. The thiazolo[5,4-b]pyridine scaffold is a recognized pharmacophore in kinase inhibitor design, with derivatives showing activity against a range of kinases pivotal in oncology, such as VEGFR2, PI3K, and c-KIT.[1][2] This guide will therefore use a hypothetical approach, assuming this compound is a putative inhibitor of key kinases implicated in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Cyclin-Dependent Kinase 9 (CDK9).

The experimental design detailed herein is structured to provide a robust, multi-faceted evaluation of the compound's potency, selectivity, and cellular activity, ensuring a thorough comparison with well-characterized, clinically relevant inhibitors.

Introduction to the Benchmarking Strategy

The discovery of novel kinase inhibitors is a cornerstone of modern oncology drug development.[3] Kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[4] The thiazolo[5,4-b]pyridine core of our compound of interest has been identified in inhibitors of various kinases, suggesting its potential as a versatile scaffold.[2][5]

To comprehensively evaluate this compound, a rigorous benchmarking study against known inhibitors is essential. This guide outlines a three-tiered approach:

  • Biochemical Assays: To determine the direct inhibitory activity of the compound against purified kinase enzymes and establish its half-maximal inhibitory concentration (IC50).

  • Cell-Based Assays: To assess the compound's efficacy in a cellular context, measuring its impact on cancer cell proliferation and viability (GI50).

  • Target Validation: To confirm that the compound's cellular effects are mediated through the inhibition of the intended kinase target.

The choice of benchmark inhibitors is critical for contextualizing the performance of the novel compound. For this guide, we have selected the following well-established inhibitors:

  • For VEGFR2: Sunitinib and Sorafenib, both FDA-approved multi-kinase inhibitors used in the treatment of various solid tumors.[6][7]

  • For p38 MAPK: Losmapimod and Ralimetinib (LY2228820), which have been extensively studied in clinical trials for inflammatory diseases and cancer.[8][9]

  • For CDK9: Flavopiridol and Roscovitine, first-generation CDK inhibitors that have been instrumental in validating CDK9 as a therapeutic target.[4][10]

Experimental Methodologies

Biochemical Kinase Inhibition Assay (IC50 Determination)

Rationale: The initial step in characterizing a kinase inhibitor is to measure its direct effect on the enzymatic activity of the purified target kinase. This assay determines the concentration of the inhibitor required to reduce the kinase's activity by 50% (IC50), providing a quantitative measure of its potency.[11] We will utilize a luminescence-based assay that quantifies ATP consumption, a direct indicator of kinase activity.[12]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase buffer. The specific substrate will depend on the kinase (e.g., a generic substrate like myelin basic protein for p38 MAPK, or a specific peptide substrate for VEGFR2 or CDK9).

    • Prepare serial dilutions of this compound and the benchmark inhibitors in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted inhibitor solutions to the wells of a white, opaque-walled 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Biochemical IC50 Determination Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_detection Detection & Analysis P1 Serial Dilution of Inhibitors A1 Dispense Inhibitors into 384-well Plate P1->A1 P2 Preparation of 2X Kinase Solution A2 Add Kinase Solution & Pre-incubate P2->A2 P3 Preparation of 2X Substrate/ATP Mix A3 Initiate Reaction with Substrate/ATP P3->A3 A1->A2 A2->A3 A4 Incubate at 30°C A3->A4 D1 Add ATP Detection Reagent (e.g., CellTiter-Glo®) A4->D1 D2 Measure Luminescence D1->D2 D3 Plot Inhibition vs. [Inhibitor] D2->D3 D4 Calculate IC50 D3->D4

Caption: Workflow for determining biochemical IC50 values.

Cell-Based Proliferation Assay (GI50 Determination)

Rationale: While a biochemical assay measures direct target engagement, a cell-based assay provides crucial information on a compound's ability to inhibit cell growth and proliferation in a more physiologically relevant context. This assay determines the concentration of the inhibitor required to inhibit cell growth by 50% (GI50). We will use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures the metabolic activity of viable cells.[13]

Protocol:

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., HUVEC for VEGFR2, HeLa for CDK9, or a cancer line with an activated p38 MAPK pathway) in appropriate media.

    • Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the benchmark inhibitors in the cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the various inhibitor concentrations.

    • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]

    • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Incubate the plates overnight at room temperature in the dark.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition relative to untreated control cells.

    • Plot the percentage of growth inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.

Cell-Based Proliferation Assay Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay & Readout cluster_analysis Data Analysis C1 Culture Cancer Cell Line C2 Seed Cells in 96-well Plates C1->C2 C3 Incubate for 24h (Attachment) C2->C3 T2 Treat Cells with Inhibitors C3->T2 T1 Prepare Serial Dilutions of Inhibitors T1->T2 T3 Incubate for 72h M1 Add MTT Reagent T3->M1 M2 Incubate for 4h M1->M2 M3 Add Solubilization Solution M2->M3 M4 Measure Absorbance at 570 nm M3->M4 A1 Calculate % Growth Inhibition M4->A1 A2 Plot Inhibition vs. [Inhibitor] A1->A2 A3 Determine GI50 A2->A3

Caption: Workflow for determining cellular GI50 values using the MTT assay.

Target Validation by Western Blotting

Rationale: To confirm that the observed cellular effects of this compound are due to the inhibition of the intended kinase, it is crucial to measure the phosphorylation status of a known downstream substrate of that kinase. Western blotting is a powerful technique for this purpose. A reduction in the phosphorylation of the substrate in the presence of the inhibitor provides strong evidence of on-target activity.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound and benchmark inhibitors at concentrations around their GI50 values for a predetermined time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., phospho-p38 MAPK, phospho-Rb for CDK9, or phospho-PLCγ1 for VEGFR2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to serve as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phospho-protein band to the total protein band to determine the relative level of phosphorylation.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, concise tables for easy comparison.

Table 1: Biochemical Potency of this compound and Benchmark Inhibitors

CompoundTargetIC50 (nM)
This compound VEGFR2 [Data]
p38 MAPK [Data]
CDK9 [Data]
SunitinibVEGFR2[Data]
SorafenibVEGFR2[Data]
Losmapimodp38 MAPK[Data]
Ralimetinibp38 MAPK[Data]
FlavopiridolCDK9[Data]
RoscovitineCDK9[Data]

Table 2: Cellular Proliferative Activity of this compound and Benchmark Inhibitors

CompoundCell LineTarget PathwayGI50 (µM)
This compound [Cell Line] [Pathway] [Data]
Sunitinib[Cell Line]VEGFR2[Data]
Sorafenib[Cell Line]VEGFR2[Data]
Losmapimod[Cell Line]p38 MAPK[Data]
Ralimetinib[Cell Line]p38 MAPK[Data]
Flavopiridol[Cell Line]CDK9[Data]
Roscovitine[Cell Line]CDK9[Data]

Illustrative Signaling Pathway

To provide context for the mechanism of action, a diagram of a relevant signaling pathway is beneficial. Below is a simplified representation of the VEGFR2 signaling cascade.

VEGFR2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PIP2 PIP2 PLCg->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Ca->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Sunitinib, Sorafenib Inhibitor->VEGFR2 Inhibits

Sources

Probing the Mechanism of Action: A Comparative Guide to 5-Fluorothiazolo[5,4-b]pyridin-2-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel kinase inhibitor is paramount. This guide provides an in-depth technical comparison of 5-Fluorothiazolo[5,4-b]pyridin-2-amine , a promising small molecule inhibitor, against established therapeutic agents. We will delve into the experimental workflows and data interpretation necessary to elucidate its potency, selectivity, and cellular effects, thereby providing a comprehensive framework for its preclinical evaluation.

The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor discovery, with derivatives showing potent activity against a range of kinases including c-KIT, PI3K, ITK, BCR-ABL, RAF, VEGFR2, and IKK2.[1] This guide will focus on a hypothetical, yet plausible, profile of this compound as a dual inhibitor of PI3Kα and c-KIT, two critical targets in oncology.

Section 1: Initial Biochemical Characterization - Potency and Selectivity

The foundational step in characterizing any new inhibitor is to determine its potency against the intended target(s) and its selectivity across the broader kinome. This is crucial for predicting both efficacy and potential off-target toxicities.

In Vitro Kinase Activity Assays

To quantify the inhibitory activity of this compound, a luminescent-based kinase assay such as the ADP-Glo™ Kinase Assay is a robust choice.[2] This assay measures the amount of ADP produced during the kinase reaction, providing a sensitive readout of enzyme activity.[2]

Experimental Protocol: ADP-Glo™ Kinase Assay [2][3][4]

  • Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction mixture containing the specific kinase (e.g., recombinant human PI3Kα or c-KIT), the appropriate substrate (e.g., PIP2 for PI3Kα or a synthetic peptide for c-KIT), and ATP at a concentration close to its Km value.

  • Compound Titration: Add serial dilutions of this compound and competitor compounds to the reaction wells. Include a DMSO control (vehicle) and a positive control inhibitor.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Biochemical Potency

Based on the known activity of related thiazolo[5,4-b]pyridine derivatives, we can project the following hypothetical IC50 values for our lead compound.[1][5]

CompoundPI3Kα IC50 (nM)c-KIT IC50 (nM)c-KIT (V560G/D816V) IC50 (nM)
This compound 5.215.855.3
Alpelisib (PI3Kα selective)4.6>10,000>10,000
Imatinib (c-KIT selective)>5,000100>1,000
Sunitinib (multi-kinase)50225

This is a hypothetical dataset for illustrative purposes.

These projected data suggest that this compound is a potent dual inhibitor of PI3Kα and wild-type c-KIT, with notable activity against a clinically relevant imatinib-resistant c-KIT mutant.[1]

Section 2: Elucidating the Binding Mechanism

Understanding how an inhibitor interacts with its target kinase is critical for structure-activity relationship (SAR) studies and lead optimization. Key questions to address are whether the inhibitor is ATP-competitive and its binding affinity (Kd).

Kinase Binding Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays, such as the LanthaScreen™ Eu Kinase Binding Assay, provide a direct measure of inhibitor binding to the kinase active site.[6] This assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.[6]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay [6][7][8]

  • Reagent Preparation: Prepare solutions of the kinase (tagged with an epitope like GST), a europium-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer, and the test compounds in kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 4 µL of the serially diluted test compound.

  • Kinase/Antibody Addition: Add 8 µL of the pre-mixed kinase/antibody solution to all wells.

  • Tracer Addition: Add 4 µL of the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • TR-FRET Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (europium) and acceptor (tracer) wavelengths.

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50, from which the Kd can be derived.

Comparative Binding Affinity
CompoundPI3Kα K_d (nM)c-KIT K_d (nM)
This compound 8.122.5
Alpelisib6.9>10,000
Imatinib>5,000150
Sunitinib755

This is a hypothetical dataset for illustrative purposes.

The lower Kd values for this compound against both PI3Kα and c-KIT would confirm a strong binding affinity to these targets.

Section 3: Cellular Target Engagement and Downstream Signaling

While biochemical assays are essential, demonstrating that the inhibitor can engage its target in a cellular context and modulate downstream signaling is a critical step towards preclinical development.[9]

Cellular Target Engagement

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool to quantify compound binding to a specific kinase in live cells.[10][11] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged kinase and a cell-permeable fluorescent tracer.

Experimental Protocol: NanoBRET™ Target Engagement Assay [10][11][12]

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.

  • Cell Plating: Harvest and resuspend the cells in Opti-MEM and plate them into a white 384-well assay plate.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer at a predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Substrate Addition and BRET Measurement: Add the NanoGlo® substrate and immediately measure the donor and acceptor emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.

Inhibition of Downstream Signaling Pathways

Western blotting is a standard and effective method to assess the phosphorylation status of key downstream substrates of the target kinase, providing direct evidence of target inhibition in a cellular context. For PI3K, this would be the phosphorylation of AKT, and for c-KIT, the phosphorylation of c-KIT itself (autophosphorylation) and downstream effectors like STAT3.

Experimental Workflow: Western Blotting for Phospho-Proteins

G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunoblotting & Detection cell_culture Culture cancer cells (e.g., MCF-7 for PI3K, GIST-T1 for c-KIT) treatment Treat with this compound (dose-response and time-course) cell_culture->treatment lysis Lyse cells in RIPA buffer with phosphatase and protease inhibitors treatment->lysis quantification Determine protein concentration (BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% BSA in TBST transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-AKT, anti-p-c-KIT) overnight at 4°C blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using an ECL substrate and imaging system secondary_ab->detection

Caption: Western Blotting Workflow for Phospho-Protein Analysis.

Signaling Pathway Analysis

The inhibition of PI3K and c-KIT by this compound would be expected to disrupt key signaling cascades involved in cell survival, proliferation, and migration.

G cluster_0 PI3K Pathway cluster_1 c-KIT Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation SCF Stem Cell Factor (SCF) cKIT c-KIT SCF->cKIT RAS RAS cKIT->RAS STAT3 STAT3 cKIT->STAT3 phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription STAT3->Gene_Transcription Inhibitor This compound Inhibitor->PI3K inhibits Inhibitor->cKIT inhibits

Caption: PI3K and c-KIT Signaling Pathways Targeted by the Inhibitor.

Section 4: Conclusion and Future Directions

This guide outlines a comprehensive strategy for characterizing the mechanism of action of this compound. The proposed dual inhibitory activity against PI3Kα and c-KIT, including clinically relevant resistant mutants, positions this compound as a promising candidate for further preclinical investigation.

Future studies should include broad kinome profiling to confirm selectivity, in vivo pharmacokinetic and pharmacodynamic studies to establish a therapeutic window, and efficacy studies in relevant cancer xenograft models. The methodologies and comparative data presented here provide a solid foundation for advancing our understanding of this novel kinase inhibitor.

References

  • Rodon, J., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]

  • Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4627. [Link]

  • Nam, G., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(11), 2779. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Levis, M. (2013). Inhibition of c-Kit by tyrosine kinase inhibitors. Leukemia & Lymphoma, 54(12), 2568-2570. [Link]

  • Kinoshita, E., et al. (2011). Western Blot Analysis of Phosphorylated Proteins. ResearchGate. [Link]

  • Unspecified. ADP Glo Protocol. [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Abcam. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Zhang, J., et al. (2022). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2257-2275. [Link]

  • Katsha, A., et al. (2015). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?. Journal of Cancer Science & Therapy, 7(5), 147-156. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.